molecular formula C14H30Cl2N2O4S2 B613292 L-Cystine bis(t-butyl ester) dihydrochloride CAS No. 38261-78-8

L-Cystine bis(t-butyl ester) dihydrochloride

Katalognummer: B613292
CAS-Nummer: 38261-78-8
Molekulargewicht: 425.4 g/mol
InChI-Schlüssel: QEFUTIQOPVMOJQ-BZDVOYDHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Cystine bis(t-butyl ester) dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C14H30Cl2N2O4S2 and its molecular weight is 425.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

tert-butyl (2R)-2-amino-3-[[(2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O4S2.2ClH/c1-13(2,3)19-11(17)9(15)7-21-22-8-10(16)12(18)20-14(4,5)6;;/h9-10H,7-8,15-16H2,1-6H3;2*1H/t9-,10-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFUTIQOPVMOJQ-BZDVOYDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CSSCC(C(=O)OC(C)(C)C)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CSSC[C@@H](C(=O)OC(C)(C)C)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30Cl2N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718514
Record name Di-tert-butyl L-cystinate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38261-78-8
Record name Di-tert-butyl L-cystinate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Cystine bis(t-butyl ester) dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

L-Cystine bis(t-butyl ester) dihydrochloride solubility profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of L-Cystine bis(t-butyl ester) dihydrochloride

Introduction

This compound is a protected derivative of the amino acid L-cystine, a molecule of significant interest in pharmaceutical and biochemical research. Its structure, featuring two tert-butyl ester groups, confers enhanced stability and modified solubility compared to its parent compound, making it a valuable precursor in peptide synthesis and the development of biologically active molecules, particularly those targeting conditions related to oxidative stress.[1] This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the solubility profile of this compound. We will move beyond a simple recitation of data to explore the underlying physicochemical principles that govern its behavior in various solvent systems. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to handle and deploy this reagent effectively in their experimental workflows.

Section 1: Physicochemical Properties - The Foundation of Solubility

A molecule's solubility is intrinsically linked to its structural and physical characteristics. For this compound, a delicate balance between hydrophobic and hydrophilic features dictates its behavior.

The key to understanding its solubility lies in three structural components:

  • Hydrophobic tert-Butyl Esters: These two bulky, nonpolar groups significantly increase the molecule's lipophilicity, which tends to decrease its solubility in aqueous media.

  • Hydrophilic Dihydrochloride Salt Form: The presence of two protonated primary amine groups (·2HCl) makes the molecule a salt. This feature is the primary driver of its solubility in polar and aqueous solvents, especially under acidic conditions.

  • The Disulfide Linkage: The central disulfide bond is a key functional group that can participate in redox reactions but has a moderate influence on solubility compared to the ester and salt moieties.

A summary of its fundamental properties is presented below.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₁₄H₂₈N₂O₄S₂ · 2HCl [2][3]
Molecular Weight 425.43 g/mol [2][3][4]
Appearance White to off-white solid [2][5]
Melting Point >190°C (with decomposition) [4][5]
Purity ≥95% - ≥97% (TLC) [1][3]

| Storage Conditions | 0-8°C, Inert atmosphere |[1][4][5] |

Section 2: Solubility Profile in Common Laboratory Solvents

The practical utility of this compound begins with its dissolution. Qualitative data from various suppliers provides a foundational understanding of its solubility in common organic solvents.

Table 2: Qualitative Solubility Data

Solvent Solubility Source(s)
Dimethyl Sulfoxide (DMSO) Slightly Soluble [2][4][5]
Methanol (MeOH) Slightly Soluble [2][4][5]

| Water | Soluble (pH-dependent) |[1] |

The term "slightly soluble" indicates that while dissolution occurs, high concentrations are not readily achievable. The most critical and nuanced aspect of this compound's profile is its pH-dependent aqueous solubility. Drawing parallels with the parent L-cystine, which is poorly soluble at neutral pH but readily soluble in acidic (pH < 2) or basic (pH > 8) conditions, we can predict a similar, U-shaped solubility curve for the ester derivative.[6][7]

The dihydrochloride salt form ensures that the compound is already in a state favorable for dissolution in acidic water. As the pH is increased, the primary amines become deprotonated, reducing the molecule's net charge and polarity. This loss of hydrophilicity, combined with the dominant hydrophobic character of the tert-butyl groups, will cause a significant drop in aqueous solubility, likely leading to precipitation around neutral pH.

cluster_low_ph Low pH (e.g., pH 1-3) cluster_neutral_ph Near-Neutral pH (e.g., pH 6-8) cluster_high_ph High pH (e.g., pH > 9) low_ph_node Structure: R-NH3+ Net Charge: +2 Dominant Feature: Salt Form Expected Solubility: HIGH neutral_ph_node Structure: R-NH2 Net Charge: 0 Dominant Feature: Hydrophobic Esters Expected Solubility: LOW low_ph_node->neutral_ph_node Increase pH (Deprotonation) high_ph_node Structure: R-NH2 Net Charge: 0 Note: Potential for ester hydrolysis Expected Solubility: LOW (Instability) neutral_ph_node->high_ph_node Increase pH (Risk of Hydrolysis)

Figure 1. Conceptual relationship between pH, molecular ionization state, and expected aqueous solubility.

Section 3: Key Factors Influencing Solubility

The Critical Role of pH

As established, pH is the most dominant factor governing the aqueous solubility of this compound. The causality is straightforward: the protonation state of the two primary amino groups dictates the molecule's overall polarity. For practical applications, preparing stock solutions in dilute, non-oxidizing acids (e.g., 0.1 M HCl) is the most reliable strategy to achieve complete dissolution and maintain stability.

Impact of Temperature

For most solid solutes, the dissolution process is endothermic, meaning that solubility tends to increase with temperature. This principle is expected to hold true for this compound.[8] When preparing solutions, gentle warming can be employed to facilitate dissolution, but it must be done cautiously. Prolonged exposure to high temperatures can accelerate degradation, particularly the hydrolysis of the ester groups.

Influence of Salts and Co-solvents

The presence of salts in an aqueous buffer can affect solubility through the "salting-in" or "salting-out" effect. For the parent molecule L-cystine, the addition of NaCl has been shown to increase its solubility.[9] While specific data for the ester derivative is not available, it is a factor to consider in complex media. The use of aqueous/organic co-solvent systems (e.g., water/methanol or water/DMSO) can also be an effective strategy to enhance solubility by balancing the polarity of the solvent with the mixed polarity of the solute.

Section 4: Experimental Determination of Solubility - A Practical Workflow

To move from qualitative statements to quantitative data, a robust and reproducible experimental protocol is required. The equilibrium shake-flask method is the gold standard for this purpose.

Rationale: This method ensures that the solvent is fully saturated with the solute, allowing for the accurate determination of the maximum concentration at a given temperature. It is a self-validating system because achieving a stable plateau in concentration over time confirms that equilibrium has been reached.

prep 1. Preparation Add excess solid to a known volume of the solvent system (e.g., pH-adjusted buffer). equil 2. Equilibration Agitate at a constant, controlled temperature (e.g., 25°C) for a defined period (e.g., 24-48h). prep->equil Incubate sep 3. Phase Separation Centrifuge or filter (e.g., 0.22 µm PTFE) the suspension to remove all undissolved solid. equil->sep Isolate Saturated Solution quant 4. Quantification Accurately dilute the clear supernatant and analyze the concentration using a validated analytical method (e.g., HPLC). sep->quant Prepare for Analysis

Figure 2. Workflow for the Shake-Flask Method for solubility determination.

Detailed Protocol: Shake-Flask Method
  • System Preparation: Prepare a series of vials with a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., buffers from pH 2 to 8).

  • Addition of Solute: Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved solid remains. This is critical to guarantee saturation.

  • Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Sample Collection & Processing: After equilibration, allow the vials to stand briefly to let the solid settle. Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm, compatible with the solvent) to remove any remaining solid particles.

  • Analysis: Accurately dilute the clear filtrate with an appropriate mobile phase and quantify the concentration using the HPLC method detailed in the following section.

Section 5: Analytical Quantification Methodology: HPLC-UV with Derivatization

Accurate quantification of the dissolved solute is paramount. Due to the lack of a strong native chromophore, direct UV detection of this compound is challenging. A standard and reliable approach is to use pre-column derivatization to attach a UV-active moiety to the primary amines, followed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis.[10]

Rationale: 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is a widely used derivatizing agent for primary and secondary amines. It reacts rapidly under basic conditions to form a stable, highly fluorescent, and UV-active derivative, enabling sensitive detection.[10]

Detailed Protocol: FMOC-Cl Derivatization and HPLC Analysis
  • Reagent Preparation:

    • FMOC-Cl Solution: Prepare a solution of 15 mM FMOC-Cl in acetonitrile.

    • Borate Buffer: Prepare a 0.4 M Borate buffer and adjust the pH to 9.5.

    • Diluent: Prepare a mixture of mobile phase A and B (e.g., 50:50) for diluting samples.

  • Derivatization Procedure:

    • To 100 µL of the diluted, filtered sample (or standard), add 100 µL of the Borate Buffer.

    • Vortex briefly, then add 200 µL of the FMOC-Cl solution.

    • Vortex immediately for 30-60 seconds.

    • Allow the reaction to proceed at room temperature for 10-15 minutes.

    • Quench the reaction by adding 100 µL of an amine-containing reagent like 1 M glycine or octylamine to consume excess FMOC-Cl.

    • The sample is now ready for injection.

  • Suggested HPLC Conditions:

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 20 mM Ammonium Acetate buffer, pH 6.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A time-based gradient from low to high organic content (e.g., 20% B to 90% B over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: ~265 nm.

    • Injection Volume: 10-20 µL.

Section 6: Stability Considerations in Solution

When preparing stock solutions for experimental use, long-term stability is a key concern. Researchers must be aware of two primary degradation pathways:

  • Ester Hydrolysis: The tert-butyl ester groups, while more stable than methyl or ethyl esters, can still undergo hydrolysis, especially at pH values outside the optimal range (typically pH 4-6) or at elevated temperatures. This would yield the corresponding carboxylic acid.

  • Disulfide Bond Reduction/Exchange: The disulfide bond can be cleaved by reducing agents or undergo exchange reactions with free thiols that may be present in complex biological media.[11]

For maximum stability, it is recommended to prepare fresh solutions in a cold, acidic buffer and store them at 2-8°C for short-term use. For long-term storage, flash-freezing and storage at -20°C or -80°C is advisable.

Conclusion

The solubility profile of this compound is a multi-faceted subject dictated by a balance of hydrophobic and hydrophilic elements within its structure. Its solubility is modest in common organic solvents like DMSO and methanol but can be significant in aqueous solutions under controlled acidic conditions. The pH of the medium is the single most critical factor, with optimal solubility achieved at low pH due to the full protonation of its primary amine groups. Understanding this pH-dependence, along with the influence of temperature and the potential for degradation, is essential for its effective use. The robust experimental workflows provided herein for solubility determination and analytical quantification offer researchers the tools to generate reliable, quantitative data tailored to their specific experimental needs, ensuring both accuracy and reproducibility in their scientific endeavors.

References

  • Pankaj, P. et al. (2018). Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. PLOS ONE. Available at: [Link]

  • Chem-Impex International. (n.d.). L-Cystine bis(tert-butyl ester) dihydrochloride. Available at: [Link]

  • Carta, R., & Tola, G. (1996). Solubilities of L-Cystine, L-Tyrosine, L-Leucine, and Glycine in Aqueous Solutions at Various pHs and NaCl Concentrations. Journal of Chemical & Engineering Data. Available at: [Link]

  • Zhang, C. et al. (2021). Solubility Behavior and Polymorphism of l-Cysteine Methyl Ester Hydrochloride in 14 Pure and a Binary Ethanol and Dichloromethane Solvent Systems. Journal of Chemical & Engineering Data. Available at: [Link]

  • ChemBK. (2024). This compound. Available at: [Link]

  • Zhang, C. et al. (2020). Determination and Correlation of the Solubility of l-Cysteine in Several Pure and Binary Solvent Systems. Journal of Chemical & Engineering Data. Available at: [Link]

  • Kumar, S. et al. (2019). DOE Assisted RP-HPLC Method Development and Validation for Estimation of L-Cysteine and Cystine with Dansyl Chloride derivatization in Presence of Amino Acid Mixture. ResearchGate. Available at: [Link]

  • Ledl, F. (1976). [Thermal decomposition of cysteine, cystine, N-acetylcysteine, 4-thiazolidinecarboxylic acid and cysteine methyl ester in soy bean oil]. PubMed. Available at: [Link]

  • Cell Culture Dish. (2023). Solving the solubility and stability challenges of L-cystine in culture media. Available at: [Link]

  • Fakhraee, R. et al. (2020). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Molecular Liquids. Available at: [Link]

  • De Stefano, C. et al. (2007). Protonation equilibria and solubility of L-cystine. ResearchGate. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Cystine (CAS 56-89-3). Available at: [Link]

  • Kumar, A. et al. (2018). Development of Analytical Method for Separation and Quantification of Cysteine Hydrochloride Monohydrate, Followed by Validation with Total Error Concept by Using Ultra Performance Liquid Chromatography with Pre-Column Derivatization. Longdom Publishing. Available at: [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of L-Cystine bis(t-butyl ester) dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

L-Cystine bis(t-butyl ester) dihydrochloride is a pivotal reagent in the realms of peptide synthesis and pharmaceutical research. Its unique molecular architecture, featuring tert-butyl ester protective groups, confers enhanced stability and solubility, simplifying its handling and integration into complex chemical reactions.[1] This guide provides a comprehensive technical overview of the stability and optimal storage conditions for this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the chemical properties that dictate its stability, potential degradation pathways, and best practices for handling and long-term storage to ensure its integrity and performance in sensitive applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to comprehending its stability profile.

PropertyValueSource
Molecular Formula C₁₄H₂₈N₂O₄S₂·2HCl[1]
Molecular Weight 425.44 g/mol [1]
Appearance White to off-white solid[1]
Melting Point >190°C (decomposes)[1]
Solubility DMSO (Slightly), Methanol (Slightly)[1]
Storage Temperature 2-8°C, under inert atmosphere[1]

Key Factors Influencing Stability

The stability of this compound is primarily influenced by three key environmental factors: moisture, temperature, and light.

Moisture and Hygroscopicity

The dihydrochloride salt form of this compound suggests a potential for hygroscopicity, the tendency to absorb moisture from the atmosphere.[][3][4][5][6] The presence of absorbed water can act as a reactant and a medium for degradative reactions.

  • Causality: The polar nature of the dihydrochloride salt and the presence of hydrophilic functional groups increase the affinity for water molecules. The absorbed moisture can facilitate the hydrolysis of the tert-butyl ester linkages, a primary degradation pathway.[3][4][5][6]

Temperature

Elevated temperatures can provide the activation energy required to initiate and accelerate degradation reactions.

  • Causality: Thermal energy can promote the cleavage of the tert-butyl esters and potentially lead to the degradation of the cystine core itself.[7][8][9] For cystine and its derivatives, thermal decomposition can be a complex process involving the loss of various functional groups.[7][8][9]

Light

Exposure to light, particularly UV radiation, can induce photolytic degradation.

Potential Degradation Pathways

Understanding the likely degradation pathways is crucial for developing stability-indicating analytical methods and for establishing appropriate storage and handling procedures.

A This compound B Hydrolysis (Moisture/Acid/Base) A->B D Thermal Degradation (Heat) A->D F Oxidation (Oxidizing agents) A->F C L-Cystine + 2 tert-Butanol + 2 HCl B->C E Complex mixture of smaller molecules (e.g., CO2, NH3, sulfur-containing compounds) D->E G Cysteine sulfonic acid derivatives F->G

Caption: Potential degradation pathways for this compound.

Hydrolysis of tert-Butyl Esters

The most probable degradation route is the hydrolysis of the tert-butyl ester groups to yield L-cystine, tert-butanol, and hydrochloric acid. This reaction can be catalyzed by the presence of moisture and is accelerated by acidic or basic conditions.[10][11][12][13]

  • Mechanism: The ester linkage is susceptible to nucleophilic attack by water. The tert-butyl group is a good leaving group under acidic conditions due to the formation of the stable tert-butyl cation.

Thermal Decomposition

At elevated temperatures, particularly around its melting/decomposition point of >190°C, the molecule can undergo complex thermal degradation.[7][8][9]

  • Products: The decomposition of amino acids like cysteine and cystine at high temperatures can lead to the formation of a variety of volatile products, including water, ammonia, and carbon dioxide.[9] For cysteine, the release of sulfur-containing compounds is also possible.[9]

Oxidation of the Disulfide Bond

The disulfide bond in the cystine backbone is susceptible to oxidation, especially in the presence of oxidizing agents.

  • Products: Oxidation can lead to the formation of various cysteine sulfonic acid derivatives.

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of this compound, the following storage and handling protocols are recommended. These protocols are designed as a self-validating system to minimize exposure to detrimental environmental factors.

Long-Term Storage
  • Temperature: Store at 2-8°C. This temperature range is cold enough to significantly slow down potential degradation reactions without the risk of freezing, which could introduce its own set of physical stability issues.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is a critical step to displace atmospheric moisture and oxygen, thereby minimizing the risks of hydrolysis and oxidation.

  • Container: Use a tightly sealed, opaque container. The tight seal prevents the ingress of moisture and air, while the opaque material protects the compound from light-induced degradation.

  • Dessicant: For an additional layer of protection, especially for frequently accessed containers, store the primary container within a secondary container that includes a desiccant.

Handling
  • Environment: Handle the compound in a controlled environment with low humidity, such as a glove box or a dry room. If this is not feasible, minimize the time the container is open to the ambient atmosphere.

  • Dispensing: Use clean, dry spatulas and weighing vessels. Avoid introducing any contaminants or moisture into the stock container.

  • Equilibration: Before opening, allow the container to equilibrate to room temperature. This prevents condensation of atmospheric moisture onto the cold solid.

Experimental Protocols for Stability Assessment

To empirically validate the stability of this compound under specific laboratory conditions, a forced degradation study is recommended.[14][15][16][17][18] This involves subjecting the compound to stress conditions to intentionally induce degradation and identify the resulting products.

Forced Degradation Study Protocol

cluster_0 Stress Conditions cluster_1 Analytical Techniques A Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) F HPLC-UV/MS (Purity and Degradant Identification) A->F B Base Hydrolysis (e.g., 0.1 M NaOH, RT) B->F C Oxidative Stress (e.g., 3% H2O2, RT) C->F D Thermal Stress (e.g., 80°C, solid state) D->F E Photostability (ICH Q1B conditions) E->F G NMR (Structural Elucidation) F->G H FT-IR (Functional Group Analysis) F->H

Caption: Workflow for a forced degradation study of this compound.

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for a defined period.

    • Oxidative Stress: Treat the sample with 3% H₂O₂ at room temperature.

    • Thermal Stress: Expose the solid compound to elevated temperatures (e.g., 80°C) in a stability chamber.

    • Photostability: Expose the sample to light conditions as specified in ICH Q1B guidelines.

  • Time Points: Collect samples at various time points to monitor the progression of degradation.

  • Analysis: Analyze the stressed samples alongside a control sample (stored under recommended conditions) using a stability-indicating analytical method, such as HPLC-UV/MS.

HPLC Method for Purity and Degradation Product Analysis

While a specific validated method for this compound is not widely published, a general reverse-phase HPLC method can be developed and validated.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A time-based gradient from low to high organic phase (Mobile Phase B) to elute the parent compound and its more polar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) where the amide and disulfide bonds may absorb. Mass spectrometry (MS) detection is highly recommended for the identification of degradation products.

  • Rationale: This method is chosen for its versatility in separating compounds with a range of polarities. The acidic mobile phase is compatible with MS detection and helps to protonate the analytes for better retention and peak shape.

Conclusion

The stability of this compound is paramount to its successful application in research and development. By understanding its physicochemical properties and potential degradation pathways, and by adhering to stringent storage and handling protocols, researchers can ensure the integrity and reliability of this important reagent. The implementation of forced degradation studies and the development of a robust, stability-indicating analytical method are essential components of a comprehensive quality control strategy for this compound.

References

  • BioSpectra. (2018). L-CYSTINE diHCl ACCELERATED STABILITY REPORT 2018. [Link]

  • BioSpectra. (2023). L-CYSTINE DIHYDROCHLORIDE 2023 LONG TERM STABILITY REPORT. [Link]

  • Pankaj, P., et al. (2018). Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. PLoS ONE, 13(12), e0208813. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • Pokorný, P., et al. (2023). Heat Capacities of L-Cysteine, L-Serine, L-Threonine, L-Lysine, and L-Methionine. Journal of Chemical & Engineering Data, 68(2), 241-253. [Link]

  • Krummen, K. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Google Patents.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Friedman, M. (1999). Thermal destruction of Cysteine and Cystine Residues of Soy Protein under Conditions of Gelation. Journal of Food Science, 64(4), 574-579. [Link]

  • Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4). [Link]

  • The Royal Society of Chemistry. (2018). Supporting information. [Link]

  • European Union Reference Laboratory for Feed Additives. (2019). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. [Link]

  • ResearchGate. Hydrolysis of tert-butyl esters present in N-protected amino acids. [Link]

  • Google Patents. WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.
  • MDPI. Redox State of Glutathione and Cysteine in Plasma Following Acute Stroke. [Link]

  • CD Formulation. Proteins & Peptides Forced Degradation Studies. [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

  • ResearchGate. (PDF) Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. [Link]

  • Agilent. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Link]

  • Technology Networks. Hygroscopicity Evaluation. [Link]

  • ResearchGate. NMR Analysis of a Formulated Product: Study of the Degradation and Rearrangement Reactions Occurring in Acetylcysteine Eye-drops. [Link]

  • Journal of Chemical and Pharmaceutical Research. Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]

  • ResearchGate. Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. [Link]

  • Wikipedia. Cystine. [Link]

  • ResearchGate. (PDF) Development and Validation of an RP-HPLC Method for Methionine, Cystine and Lysine Separation and Determination in Corn Samples. [Link]

  • IVT Network. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Asian Journal of Pharmaceutical Analysis. *A. Suneetha 1 , B. Chandra Sekhar 2 , K. Sudheer Babu 3. [Link]

  • Google Patents. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
  • Journal of the Korean Chemical Society. Accurate Molecular Weight Measurements of Cystine Derivatives on FAB-MS. [Link]

  • PubMed Central. Mass Spectrometry Characterization of the Thermal Decomposition/Digestion (TDD) at Cysteine in Peptides and Proteins in the Condensed Phase. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Disulfide Bond Formation Using L-Cystine bis(t-butyl ester) dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of Disulfide Bonds

Disulfide bonds are crucial covalent linkages that provide structural rigidity and stability to a vast array of peptides and proteins.[1][2] Formed by the oxidation of two cysteine thiol groups, these bonds play a pivotal role in defining the tertiary and quaternary structures of biomolecules, which in turn dictates their biological activity.[2][3] In the realm of drug development and peptide chemistry, the precise and controlled formation of disulfide bridges is a cornerstone of synthesizing structurally defined and functionally active therapeutic peptides.[4]

The synthesis of peptides containing multiple cysteine residues presents a significant challenge: ensuring the correct pairing of thiols to form the native disulfide pattern.[1] This necessitates a strategic approach involving orthogonal protecting groups, which can be selectively removed under different conditions to direct the regioselective formation of disulfide bonds.[4][5] L-Cystine bis(t-butyl ester) dihydrochloride emerges as a valuable reagent in this context. It serves as a pre-formed disulfide-linked building block, with its carboxyl groups protected as t-butyl esters, facilitating its incorporation into synthetic strategies for creating complex peptide architectures.[6] This document provides a comprehensive guide to the properties, mechanism, and application of this compound for researchers, scientists, and drug development professionals.

Reagent Profile: this compound

This compound is a stable, crystalline solid that serves as a protected form of the amino acid cystine.[6][7] The t-butyl ester protecting groups on the carboxyl termini enhance the compound's stability and solubility in organic solvents commonly used in peptide synthesis, while the dihydrochloride salt form improves its handling and storage characteristics.[6]

cluster_0 This compound mol caption Chemical Structure.

Fig 1. Chemical Structure.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 38261-78-8[7][8]
Molecular Formula C₁₄H₃₀Cl₂N₂O₄S₂[8]
Molecular Weight 425.43 g/mol [8][9]
Appearance White to off-white solid[7][9]
Melting Point >190°C (decomposes)[7][9]
Solubility Slightly soluble in DMSO and Methanol[7][9]
Storage 2-8°C, under inert atmosphere[7][9]

The Strategic Advantage: Incorporating a Pre-formed Disulfide

The primary application of this compound is in solution-phase peptide synthesis or fragment condensation strategies. Unlike incorporating individual protected cysteine residues into a growing peptide chain on a solid support, this reagent allows for the introduction of a pre-formed disulfide-linked dimer. This approach can be particularly advantageous in specific synthetic designs, such as the synthesis of symmetrical homodimeric peptides or in fragment condensation approaches where a disulfide bridge connects two separate peptide chains.

The t-butyl ester groups are stable to the basic conditions used for Fmoc group removal during standard Solid-Phase Peptide Synthesis (SPPS).[10] However, they are labile to strong acids, such as trifluoroacetic acid (TFA), which is typically used for the final cleavage of the peptide from the resin and removal of other acid-labile side-chain protecting groups.

Causality in Experimental Design:

The choice to use this compound is dictated by the desired final structure of the peptide.

  • Symmetrical Dimers: For peptides that exist as homodimers linked by a disulfide bridge, synthesizing the monomeric chain and then performing an intermolecular oxidation can lead to a mixture of products and requires careful control of concentration to favor dimerization over oligomerization. Using L-Cystine bis(t-butyl ester) as a starting point to elongate two identical peptide chains simultaneously can streamline the synthesis.

  • Orthogonal Strategies: In the synthesis of complex peptides with multiple disulfide bonds, a variety of cysteine protecting groups with different labilities are required.[1][4] While this specific reagent has both carboxyl groups protected by the same t-butyl ester, it can be conceptualized within a broader orthogonal scheme where the timing of its introduction and the subsequent deprotection steps are planned to achieve a specific disulfide connectivity.

Application Protocols

Disclaimer: These protocols are intended as a starting point. Optimization may be necessary based on the specific peptide sequence and desired purity. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. This reagent is for research use only and not for diagnostic or therapeutic use.[8][11]

Protocol 1: Synthesis of a Symmetrical Disulfide-Linked Peptide Dimer

This protocol outlines a solution-phase approach where peptide chains are elongated from the amino groups of this compound.

G start Start: this compound step1 Neutralization & Solubilization (e.g., DIPEA in DMF) start->step1 step2 Coupling of First Amino Acid (e.g., Fmoc-AA-OH, HBTU/HOBt) step1->step2 step3 Fmoc Deprotection (e.g., 20% Piperidine in DMF) step2->step3 step4 Sequential Coupling & Deprotection Cycles step3->step4 Repeat for each residue step5 Final Fmoc Deprotection step4->step5 step6 Global Deprotection & Cleavage (TFA Cocktail) step5->step6 step7 Purification (RP-HPLC) step6->step7 step8 Characterization (LC-MS, MS/MS) step7->step8 end End: Purified Dimeric Peptide step8->end

Fig 2. Workflow for Symmetrical Dimer Synthesis.

Materials:

  • This compound

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt, or HATU)

  • Base (e.g., DIPEA or N-Methylmorpholine)

  • Solvents: DMF, DCM

  • Deprotection solution: 20% Piperidine in DMF

  • Cleavage cocktail: e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Reversed-Phase HPLC (RP-HPLC) system

  • Mass Spectrometer (e.g., ESI-MS)

Methodology:

  • Initial Solubilization and Neutralization:

    • Dissolve this compound (1 equivalent) in DMF.

    • Add a base such as DIPEA (2.2 equivalents) to neutralize the dihydrochloride salt and free the amino groups. Stir for 10-15 minutes. Causality: Neutralization is essential for the subsequent nucleophilic attack of the amino group during the coupling reaction.

  • First Amino Acid Coupling:

    • In a separate vessel, pre-activate the first Fmoc-protected amino acid (2.2 equivalents) with a coupling reagent like HBTU (2.2 equivalents) and an additive like HOBt (2.2 equivalents) in DMF with the presence of DIPEA (4.4 equivalents) for 5-10 minutes.

    • Add the activated amino acid solution to the solution from Step 1.

    • Allow the reaction to proceed for 2-4 hours at room temperature. Monitor completion using a qualitative test (e.g., Kaiser test).

  • Fmoc Deprotection:

    • Once coupling is complete, precipitate the product if possible, or perform a solvent exchange to remove excess reagents.

    • Treat the product with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group from the newly added amino acids.

  • Peptide Elongation:

    • Repeat the coupling (Step 2) and deprotection (Step 3) cycles for each subsequent amino acid in the desired sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid has been coupled and its Fmoc group removed, thoroughly dry the protected peptide dimer.

    • Treat the peptide with a cleavage cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% TIS) for 2-3 hours at room temperature. This step cleaves the t-butyl ester groups and any acid-labile side-chain protecting groups. Causality: The scavengers (water and TIS) are crucial to trap reactive carbocations generated during the cleavage of protecting groups, preventing side reactions with sensitive residues like Tryptophan or Methionine.

  • Purification and Analysis:

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

    • Purify the dimeric peptide using preparative RP-HPLC.

    • Confirm the identity and purity of the final product by analytical RP-HPLC and Mass Spectrometry.[12][13]

Characterization of Disulfide-Linked Peptides

Confirmation of the correct disulfide bond formation is a critical quality control step.[12] Mass spectrometry is the primary tool for this analysis.[12][14][15]

Table 2: Analytical Techniques for Disulfide Bond Characterization

TechniquePurposeKey Information Provided
LC-MS (Intact Mass) To confirm the molecular weight of the final peptide.The measured mass should correspond to the theoretical mass of the oxidized, disulfide-linked peptide. This confirms the overall composition.
MS/MS after Proteolysis (Peptide Mapping) To confirm the specific connectivity of the disulfide bond.The peptide is digested with a protease (e.g., trypsin) under non-reducing conditions. The resulting fragments are analyzed by MS/MS. The presence of a single peptide fragment containing both cysteine-bearing segments linked together confirms the disulfide bond.[13][14]
Reduction Analysis To confirm the presence of a reducible disulfide bond.The sample is analyzed by LC-MS before and after treatment with a reducing agent (e.g., DTT or TCEP). A mass shift corresponding to the addition of two hydrogen atoms and, in the case of a dimer, the appearance of the monomeric species, confirms the presence of the disulfide bond.

Troubleshooting and Key Considerations

  • Racemization: Cysteine residues, particularly at the C-terminus, can be prone to racemization during activation and coupling.[4][16] Using efficient coupling reagents and minimizing reaction times can help mitigate this side reaction.

  • Incomplete Coupling: Monitor each coupling step to ensure completion. If incomplete, a second coupling may be necessary.

  • Side Reactions during Cleavage: Ensure the use of an appropriate scavenger cocktail to prevent modification of sensitive amino acids.

  • Disulfide Scrambling: Although starting with a pre-formed disulfide minimizes this risk, exposure to basic conditions for prolonged periods can potentially lead to disulfide exchange, especially if free thiols are present. Maintaining an acidic pH after cleavage is crucial to prevent premature disulfide exchange.[17]

Conclusion

This compound is a specialized but highly effective reagent for the synthesis of peptides containing a specific disulfide linkage. Its utility is most pronounced in the creation of symmetrical homodimers and in strategic fragment condensation approaches. By providing a pre-formed disulfide bond protected by acid-labile t-butyl esters, it offers a distinct advantage over stepwise cysteine incorporation and subsequent oxidation in certain synthetic schemes. A thorough understanding of its chemical properties, coupled with rigorous analytical characterization, enables researchers to confidently incorporate this building block into the synthesis of complex and biologically relevant peptides for therapeutic and research applications.

References

  • Andreu, D., & Pennington, M. W. (1994). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. In Peptide Synthesis Protocols (pp. 91-169). Humana Press.
  • Góngora-Benítez, M., Basso, A., Bruckdorfer, T., Royo, M., Tulla-Puche, J., & Albericio, F. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Process Research & Development, 26(12), 3474–3485.
  • Leah4sci. (2017). Disulfide Bridge Formation Cysteine to Cystine. YouTube. Available from: [Link]

  • Kadokura, H. (2011). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by.
  • Andreu, D., & Pennington, M. W. (1994). Formation of Disulfide Bonds in Synthetic Peptides and Proteins.
  • Arolas, J. L., & Aviles, F. X. (2012). Mechanisms of Disulfide Bond Formation in Nascent Polypeptides Entering the Secretory Pathway. International Journal of Molecular Sciences, 13(9), 11449–11469.
  • Amblard, M., & Subra, G. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9963–10023.
  • Xu, H., & Freitas, M. A. (2009). Identification and Characterization of Disulfide Bonds in Proteins and Peptides from Tandem MS Data by Use of the MassMatrix MS/MS Search Engine. Journal of Proteome Research, 8(11), 5373–5380.
  • Xu, H., & Freitas, M. A. (2009). Identification and Characterization of Disulfide Bonds in Proteins and Peptides from Tandem MS Data by Use of the MassMatrix MS/MS Search Engine. Journal of Proteome Research, 8(11), 5373-5380.
  • Okamoto, R., & Kajihara, Y. (2021). Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. Journal of the American Chemical Society, 143(4), 2058–2066.
  • Thompson, R. E., & Muir, T. W. (2019). Recent Advances in the Synthesis of C-Terminally Modified Peptides.
  • Amblard, M., & Subra, G. (2021). Cysteine protecting groups: applications in peptide and protein science. RSC Publishing.
  • ResearchGate. (2019). Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides?. Available from: [Link]

  • Shah, K., & Rana, T. M. (1996). Synthesis of N-α-Fmoc-N-ε-Tetrabutyl Ester-EDTA-L-lysine: An Amino Acid Analog to Prepare Affinity Cleaving Peptides.
  • Amblard, M., & Subra, G. (2021). Cysteine protecting groups: applications in peptide and protein science.
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • Royal Society of Chemistry. (2018).
  • Chemistry LibreTexts. (2024). Peptide Synthesis. Available from: [Link]

  • Rapid Novor Inc. (2025). Disulfide Bond Analysis LC-MS Service. Available from: [Link]

  • Sahota, A., & Yang, M. (2018). Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. PLoS ONE, 13(12), e0208813.
  • ChemBK. (2024). This compound. Available from: [Link]

Sources

Application Notes and Protocols: L-Cystine bis(t-butyl ester) dihydrochloride as a Cysteine Precursor in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Cysteine Delivery in Vitro

Cysteine is a semi-essential amino acid that plays a pivotal role in cellular physiology. It is a critical component of proteins, a precursor to the essential antioxidant glutathione (GSH), and is involved in various metabolic pathways. In cell culture, particularly in chemically defined, serum-free media, the instability and low solubility of L-cysteine and its oxidized form, L-cystine, present significant challenges.[1][2] L-cysteine readily oxidizes to L-cystine at neutral pH, and L-cystine itself is poorly soluble, leading to precipitation and inconsistent availability to cells.[2] This can become a rate-limiting factor for cell growth, protein production, and cellular defense against oxidative stress, especially in high-density cultures like those of Chinese Hamster Ovary (CHO) cells used in biomanufacturing.[1][3]

To overcome these limitations, more stable and soluble derivatives of cysteine have been developed. L-Cystine bis(t-butyl ester) dihydrochloride is one such analog, designed for enhanced stability and efficient intracellular delivery of cysteine.[4] The t-butyl ester groups increase the molecule's solubility and protect the carboxylic acid functional groups from premature reactions.[4] Once inside the cell, ubiquitous intracellular esterases are expected to hydrolyze the ester bonds, releasing two molecules of L-cysteine.[5][6] This controlled release mechanism provides a sustained source of cysteine for protein synthesis and, crucially, for the synthesis of glutathione, thereby bolstering the cell's antioxidant capacity.[4]

This document provides a comprehensive guide to the application of this compound in cell culture, with a focus on its use as a cytoprotective agent against oxidative stress.

Chemical and Physical Properties

PropertyValue
Synonyms (H-L-Cys-OtBu)2·2HCl
CAS Number 38261-78-8
Molecular Formula C₁₄H₂₈N₂O₄S₂·2HCl
Molecular Weight 425.44 g/mol
Appearance White solid
Solubility Slightly soluble in DMSO and Methanol
Storage Store at 2-8°C in an inert atmosphere

Mechanism of Action: Intracellular Cysteine Delivery and Glutathione Synthesis

The cytoprotective effect of this compound is predicated on its ability to serve as a stable, cell-permeable precursor to L-cysteine. The proposed mechanism is a two-step process:

  • Cellular Uptake and Hydrolysis: The esterified form of the molecule facilitates its transport across the cell membrane. Once in the cytoplasm, intracellular carboxylesterases cleave the t-butyl ester groups.[5]

  • Cysteine Release and Glutathione Synthesis: This enzymatic cleavage releases two molecules of L-cysteine. This newly available cysteine can then be utilized by the cell for various metabolic processes, most notably the synthesis of glutathione. Glutathione is a tripeptide of glutamate, cysteine, and glycine, and its synthesis is rate-limited by the availability of cysteine.

The subsequent increase in intracellular glutathione levels enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

graph "Mechanism_of_Action" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 1: Intracellular delivery and action of this compound.

Experimental Protocols

Protocol 1: Preparation of Stock Solution

Caution: Due to the limited information on optimal solvents for cell culture applications, it is crucial to perform a vehicle control experiment to ensure the solvent does not affect cell viability at the final concentration used.

  • Reagent Preparation :

    • This compound (CAS 38261-78-8)

    • Dimethyl sulfoxide (DMSO), cell culture grade

  • Procedure :

    • Under sterile conditions (e.g., in a laminar flow hood), aseptically weigh out a desired amount of this compound.

    • To prepare a 10 mM stock solution, dissolve 4.25 mg of the compound in 1 mL of sterile DMSO.

    • Vortex thoroughly until the compound is completely dissolved. A gentle warming to 37°C may aid dissolution.

    • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.

    • Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Optimal Working Concentration

The optimal working concentration of this compound will be cell-type dependent and should be determined empirically. A dose-response experiment is recommended.

  • Cell Seeding :

    • Seed cells in a 96-well plate at a density appropriate for a 24-48 hour viability assay.

    • Allow cells to adhere and enter logarithmic growth phase (typically 18-24 hours).

  • Treatment :

    • Prepare a serial dilution of the this compound stock solution in complete cell culture medium. Suggested starting concentrations range from 1 µM to 1 mM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest dose) and an untreated control.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.

  • Incubation :

    • Incubate the cells for a period relevant to your experimental question (e.g., 24-48 hours).

  • Cell Viability Assessment :

    • Assess cell viability using a standard method such as the MTT assay (see Protocol 3).

  • Data Analysis :

    • Plot cell viability against the concentration of this compound to determine the concentration range that is non-toxic. This will inform the concentrations to be used in subsequent cytoprotection experiments.

graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 2: Workflow for determining the optimal working concentration.

Protocol 3: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.

  • Reagent Preparation :

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

    • Solubilization solution: 10% SDS in 0.01 M HCl.

  • Procedure :

    • Following the treatment period with this compound, add 10 µL of the 5 mg/mL MTT solution to each well of the 96-well plate.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Validation of Cytoprotective Effects

To validate the efficacy of this compound as a cytoprotective agent, a model of oxidative stress can be employed.

Protocol 4: Induction of Oxidative Stress and Assessment of Cytoprotection

  • Pre-treatment :

    • Seed cells as described in Protocol 2.

    • Pre-treat the cells with a non-toxic concentration of this compound (determined in Protocol 2) for a period of 12-24 hours.

  • Induction of Oxidative Stress :

    • Prepare a solution of an oxidative stress-inducing agent, such as hydrogen peroxide (H₂O₂) or menadione, at a concentration known to induce a significant but sub-lethal level of cell death.

    • Remove the pre-treatment medium and add the medium containing the oxidative stressor.

    • Include control wells: untreated cells, cells treated only with the oxidative stressor, and cells treated only with this compound.

  • Incubation :

    • Incubate for a period sufficient to induce oxidative damage (e.g., 4-6 hours).

  • Assessment :

    • Cell Viability : Perform an MTT assay (Protocol 3) to quantify the protective effect of this compound against oxidative stress-induced cell death.

    • Intracellular Glutathione Measurement : Measure intracellular glutathione levels to confirm that the protective effect is mediated by an increase in glutathione synthesis. Commercially available glutathione assay kits can be used for this purpose.

    • Intracellular Cysteine Measurement : To directly confirm the release of cysteine from the prodrug, intracellular cysteine levels can be measured using commercially available cysteine assay kits.

References

  • HiMedia Laboratories. L-Cystine. Available at: [Link]

  • Evonik. Solving the solubility and stability challenges of L-cystine in cell culture media. Available at: [Link]

  • Pompella, A., Visvikis, A., Paolicchi, A., De Tata, V., & Casini, A. F. (2003). The changing faces of glutathione, a cellular protagonist. Biochemical pharmacology, 66(8), 1499–1503.
  • Forman, H. J., Zhang, H., & Rinna, A. (2009). Glutathione: overview of its protective roles, measurement, and biosynthesis. Molecular aspects of medicine, 30(1-2), 1–12.
  • Lu, S. C. (2013). Glutathione synthesis. Biochimica et biophysica acta, 1830(5), 3143–3153.
  • Ravasz, D., et al. (2017). A new method for the determination of N-acetyl-L-cysteine and its metabolites in human plasma and urine by HPLC-MS/MS.
  • Huttunen, K. M., & Rautio, J. (2011). Prodrugs—an efficient way to breach delivery barriers. Current topics in medicinal chemistry, 11(18), 2265–2287.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 74765213, L-Cystine bis(tert-butyl ester) dihydrochloride. Available at: [Link].

  • Omasa, T., Furuichi, K., Iemura, T., & Katakura, Y. (2011). Enhanced antibody production from Chinese hamster ovary cells by supplemental feeding of a combination of cystine and tyrosine. Journal of bioscience and bioengineering, 111(4), 433-438.
  • Williamson, J. M., Boettcher, B., & Meister, A. (1982). Intracellular cysteine delivery system that protects against toxicity by promoting glutathione synthesis. Proceedings of the National Academy of Sciences, 79(20), 6246-6249.
  • Halestrap, A. P. (1978). Stimulation of the transport of keto acids into rat liver mitochondria by L-carnitine and its role in the intracellular compartmentation of acetyl-CoA. Biochemical Journal, 172(2), 377-387.
  • Griffith, O. W. (1982). Mechanism of action, metabolism, and toxicity of buthionine sulfoximine and its higher homologs, potent inhibitors of glutathione synthesis. Journal of Biological Chemistry, 257(22), 13704-13712.
  • Bannai, S., & Tateishi, N. (1986). Role of membrane transport in metabolism and function of glutathione in mammals. Journal of Membrane Biology, 89(1), 1-8.
  • Dringen, R., Gutterer, J. M., & Hirrlinger, J. (2000). Glutathione metabolism in brain: metabolic interaction between astrocytes and neurons in the defense against reactive oxygen species. European journal of biochemistry, 267(16), 4912-4916.

Sources

Application Notes & Protocols: L-Cystine bis(t-butyl ester) dihydrochloride in Antioxidant Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Oxidative Stress and the Role of Cysteine Prodrugs

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. A primary cellular defense against this onslaught is the tripeptide glutathione (GSH), the most abundant intracellular antioxidant.[1][2] The synthesis of GSH is rate-limited by the availability of the sulfur-containing amino acid, L-cysteine.

Direct supplementation with L-cysteine or its oxidized dimer, L-cystine, in research and therapeutic contexts is fraught with challenges. L-cysteine is prone to rapid oxidation, while L-cystine suffers from extremely poor solubility at physiological pH, limiting its bioavailability and utility in cell culture media and in vivo applications.[3]

To circumvent these limitations, researchers have turned to prodrug strategies. L-Cystine bis(t-butyl ester) dihydrochloride (referred to herein as LCBE) is one such advanced precursor. By masking the carboxyl groups of L-cystine with t-butyl esters, LCBE exhibits significantly improved stability and solubility, facilitating its handling and delivery.[4] Once inside the cell, it is enzymatically hydrolyzed to release L-cystine, which is subsequently reduced to two molecules of L-cysteine, thereby effectively enriching the intracellular cysteine pool for GSH synthesis and direct antioxidant action.[1][4] This guide provides a detailed overview of LCBE's mechanism and presents robust protocols for its application in antioxidant research.

Mechanism of Action: A Dual-Pronged Antioxidant Strategy

The efficacy of LCBE as an antioxidant agent stems from its function as a highly efficient intracellular delivery vehicle for L-cysteine. The process is multi-step, ensuring a targeted and sustained increase in cellular antioxidant capacity.

  • Cellular Uptake: The esterified form of the molecule enhances its lipophilicity, facilitating passive diffusion across the cell membrane into the cytoplasm.

  • Intracellular Hydrolysis: Within the cell, ubiquitous intracellular esterase enzymes recognize and cleave the t-butyl ester bonds, releasing L-cystine and tert-butanol.

  • Reduction to L-Cysteine: The released L-cystine is rapidly reduced to two molecules of L-cysteine by the enzyme cystine reductase, utilizing NADPH, or through a thiol-disulfide exchange with GSH catalyzed by glutathione reductase.

  • Antioxidant Function: The liberated L-cysteine then contributes to the cellular antioxidant defense system through two primary pathways:

    • Direct ROS Scavenging: The thiol (-SH) group of cysteine is a potent reducing agent that can directly donate an electron to neutralize a wide range of ROS, including hydroxyl radicals (•OH) and superoxide (O₂•⁻).[1]

    • Glutathione (GSH) Synthesis: As the rate-limiting precursor, L-cysteine is incorporated into GSH via the sequential action of glutamate-cysteine ligase (GCL) and glutathione synthetase (GS). The newly synthesized GSH then acts as a critical cofactor for enzymes like Glutathione Peroxidase (GPx), which detoxifies harmful peroxides.[2]

The following diagram illustrates this intracellular activation and antioxidant cascade.

LCBE_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) LCBE L-Cystine bis(t-butyl ester) (LCBE) LCBE_int LCBE LCBE->LCBE_int Cellular Uptake L_Cystine L-Cystine LCBE_int->L_Cystine Esterases L_Cysteine 2x L-Cysteine L_Cystine->L_Cysteine Reduction (e.g., Cystine Reductase) GSH Glutathione (GSH) L_Cysteine->GSH GSH Synthesis ROS Reactive Oxygen Species (ROS) L_Cysteine->ROS Direct Scavenging GSH->ROS Indirect Scavenging (via GPx) H2O Harmless Products (e.g., H₂O) ROS->H2O

Caption: Intracellular activation and antioxidant pathways of LCBE.

Product Characteristics and Handling

Proper handling and storage are paramount to ensure the integrity and efficacy of LCBE in experimental settings.

PropertyValue
Chemical Name This compound
CAS Number 38261-78-8[5]
Molecular Formula C₁₄H₃₀Cl₂N₂O₄S₂[5]
Molecular Weight 425.43 g/mol [5]
Appearance White to off-white solid[6]
Solubility Slightly soluble in DMSO and Methanol[6]
Storage 2-8°C, under an inert atmosphere, desiccated[6]
Protocol 1: Preparation of LCBE Stock Solution

Causality: A concentrated stock solution allows for accurate and convenient dilution into aqueous cell culture media or buffer systems where the compound's solubility is limited. DMSO is a common choice due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous solutions. Storing at -20°C or -80°C minimizes degradation over time.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of LCBE powder.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mM).

    • Calculation Example: For a 100 mM stock, dissolve 42.54 mg of LCBE in 1 mL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Store the aliquots at -20°C or -80°C, protected from light. The stock solution is typically stable for several months under these conditions.

  • Important: When diluting into your final experimental medium, ensure the final DMSO concentration does not exceed a level toxic to your cells (typically <0.5% v/v). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Application 1: Cellular Antioxidant Activity (CAA) Assay

Scientific Rationale: While acellular assays like DPPH or ABTS can measure direct radical scavenging, they lack biological relevance.[7] The CAA assay measures the antioxidant potential of a compound within a live cellular environment. It accounts for crucial factors like cell membrane permeability, intracellular metabolism, and interaction with cellular machinery, providing a more accurate prediction of in vivo efficacy.[8] This protocol uses 2',7'-dichlorofluorescin diacetate (DCFH-DA), a cell-permeable probe that fluoresces upon oxidation by intracellular ROS.[8]

CAA_Workflow A 1. Seed Cells (e.g., HepG2 in 96-well plate) Incubate 24h B 2. Pre-treatment Add LCBE dilutions & controls Incubate 1h A->B C 3. Load Probe Add DCFH-DA solution Incubate 1h B->C D 4. Induce Oxidative Stress Add AAPH (peroxyl radical generator) C->D E 5. Measure Fluorescence Kinetic reading every 5 min for 1h (Ex: 485 nm, Em: 535 nm) D->E

Caption: Experimental workflow for the Cellular Antioxidant Assay (CAA).
Protocol 2: Step-by-Step CAA Assay

Materials:

  • Human liver cancer cells (HepG2) or another suitable cell line

  • Black, clear-bottom 96-well cell culture plates

  • LCBE stock solution (see Protocol 1)

  • Quercetin (positive control)

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a black, clear-bottom 96-well plate at a density of 6 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Causality: A 24-hour incubation allows cells to adhere and enter logarithmic growth, ensuring a healthy and responsive monolayer for the assay.

  • Compound Treatment:

    • Prepare serial dilutions of LCBE and the positive control (Quercetin) in treatment medium.

    • Gently remove the seeding medium from the cells and wash once with 100 µL of warm PBS.

    • Add 100 µL of the treatment media (containing various concentrations of LCBE, Quercetin, or vehicle control) to the respective wells.

    • Incubate for 1 hour at 37°C. This allows time for the compound to be taken up by the cells and exert its protective effects.

  • Probe Loading:

    • After the treatment incubation, remove the media and wash the cells twice with 100 µL of warm HBSS.

    • Add 100 µL of 25 µM DCFH-DA in HBSS to each well.

    • Incubate for 1 hour at 37°C in the dark. During this time, DCFH-DA is deacetylated by intracellular esterases to the non-fluorescent DCFH.

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash the cells twice with 100 µL of warm HBSS.

    • Add 100 µL of 600 µM AAPH solution in HBSS to all wells except the negative control wells (which receive HBSS only).

    • Causality: AAPH is a peroxyl radical generator that induces a controlled and consistent level of oxidative stress in the cells.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 5 minutes for 1 hour.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics of each well.

    • Calculate the percent inhibition of ROS production for each treatment using the formula: % Inhibition = (1 - (AUC_sample / AUC_vehicle_control)) * 100

    • Plot % Inhibition vs. concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of ROS production).

Treatment GroupPurposeExpected Outcome
No Cells Background fluorescenceVery low signal
Cells + HBSS Baseline ROSLow, stable signal
Cells + AAPH (Vehicle) Maximum induced ROSHigh, increasing signal
Cells + AAPH + Quercetin Positive controlSignificantly reduced signal
Cells + AAPH + LCBE Test compoundDose-dependent signal reduction

Application 2: Quantifying Intracellular Glutathione (GSH)

Scientific Rationale: The primary mechanistic hypothesis for LCBE is its role as a cysteine precursor for GSH synthesis. Therefore, a critical validation step is to demonstrate that treatment with LCBE leads to a measurable increase in intracellular GSH levels. Measuring both the reduced (GSH) and oxidized (GSSG) forms is crucial, as the GSH/GSSG ratio is a key indicator of cellular redox status and antioxidant capacity.[9] High-performance liquid chromatography (HPLC) with fluorescence detection after derivatization is a gold-standard method for this quantification.[10]

Protocol 3: Outline for GSH/GSSG Quantification by HPLC

This protocol provides a validated workflow. Specific column choices, gradient programs, and derivatization reagents may vary, and optimization is recommended.

Procedure Outline:

  • Cell Culture and Treatment: Culture cells (e.g., SH-SY5Y neuroblastoma cells) to ~80% confluency. Treat with various concentrations of LCBE or a vehicle control for a predetermined time (e.g., 12-24 hours).

    • Causality: A longer incubation period (compared to the CAA assay) is required to allow for the multi-step enzymatic process of GSH synthesis to occur.

  • Sample Preparation (Critical Step):

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in a metaphosphoric acid (MPA) or perchloric acid (PCA) buffer. This step is critical as the acid simultaneously precipitates proteins and stabilizes the thiol groups, preventing auto-oxidation of GSH.

    • To measure GSSG, a separate aliquot of the lysate is treated with a masking agent like 2-vinylpyridine to block free GSH before reduction of GSSG back to GSH for measurement.

  • Derivatization:

    • Neutralize the acidic lysate.

    • Add a derivatizing agent that reacts with the primary amine of GSH to yield a highly fluorescent product. Ortho-phthalaldehyde (OPA) is a classic and effective choice.[10]

  • HPLC Analysis:

    • Inject the derivatized sample onto a reverse-phase C18 HPLC column.

    • Separate the GSH-OPA adduct from other cellular components using a gradient elution (e.g., with a mobile phase of sodium phosphate buffer and methanol).

    • Detect the fluorescent adduct using a fluorescence detector (e.g., Ex: 340 nm, Em: 450 nm for OPA).

  • Quantification:

    • Generate a standard curve using known concentrations of GSH and GSSG that have undergone the same preparation and derivatization process.

    • Calculate the concentration of GSH and GSSG in the samples by comparing their peak areas to the standard curve.

    • Normalize the results to the total protein content of the cell lysate (determined by a BCA or Bradford assay).

ParameterControl CellsLCBE-Treated CellsInterpretation
GSH (nmol/mg protein) BaselineIncreased Confirms precursor role of LCBE
GSSG (nmol/mg protein) BaselineUnchanged or DecreasedIndicates reduction of oxidative stress
GSH/GSSG Ratio BaselineIncreased Improved cellular redox state

Conclusion and Future Directions

This compound is a valuable and versatile tool for investigating the role of oxidative stress in cellular and disease models. Its superior chemical properties overcome the inherent limitations of L-cysteine and L-cystine, enabling researchers to effectively modulate intracellular glutathione levels and antioxidant capacity. The protocols detailed in this guide provide a robust framework for validating the efficacy of LCBE, from confirming its activity in live cells to elucidating its core mechanism of action. For drug development professionals, LCBE and similar cysteine prodrugs represent a promising strategy for developing therapeutics aimed at mitigating the damage caused by oxidative stress in a wide array of human pathologies.[4][11]

References

  • Getsy, K. L., et al. (2024). The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats. Frontiers in Physiology. Retrieved from [Link]

  • Martínez-Sámano, J., et al. (2018). Effects of the Usage of l-Cysteine (l-Cys) on Human Health. Molecules. Retrieved from [Link]

  • Chevallier, V., et al. (2021). Use of novel cystine analogs to decrease oxidative stress and control product quality. Journal of Biotechnology. Retrieved from [Link]

  • Okada, Y., et al. (2018). Antioxidant activities of cysteine derivatives against lipid oxidation in anhydrous media. Bioscience, Biotechnology, and Biochemistry. Retrieved from [Link]

  • Ameri, M., et al. (2012). Comparative efficacies of 2 cysteine prodrugs and a glutathione delivery agent in a colitis model. Canadian Journal of Physiology and Pharmacology. Retrieved from [Link]

  • Jones, D. P., et al. (2009). A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-state redox potential in human plasma. Clinica Chimica Acta. Retrieved from [Link]

  • Chen, P., et al. (2020). Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Matuszewska, A., et al. (2020). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules. Retrieved from [Link]

  • Jarosz-Popek, J., et al. (2024). Exploring the Antioxidant Roles of Cysteine and Selenocysteine in Cellular Aging and Redox Regulation. International Journal of Molecular Sciences. Retrieved from [Link]

  • Kumar, A. P., et al. (2017). Development of Analytical Method for Separation and Quantification of Cysteine Hydrochloride Monohydrate... Journal of Chromatography & Separation Techniques. Retrieved from [Link]

  • Morales, A., et al. (2023). l-Cysteine-Glutathione Mixed Disulfide, a Novel Bioavailable Sulfhydryl-Modified Glutathione Precursor... Chemical Research in Toxicology. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Cysteine Donor-Based Brain-Targeting Prodrug: Opportunities and Challenges. Frontiers in Pharmacology. Retrieved from [Link]

  • Lee, J. I., et al. (2012). Dietary supplementation with cysteine prodrugs selectively restores tissue glutathione levels and redox status in protein-malnourished mice. The Journal of Nutritional Biochemistry. Retrieved from [Link]

  • BioIVT. (n.d.). Cell-Based Antioxidant Assays. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Peptide Coupling with L-Cystine bis(t-butyl ester) dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for L-Cystine bis(t-butyl ester) dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this unique amino acid derivative into their synthetic workflows. This compound is a valuable building block for introducing a disulfide bridge, but its dual carboxylic acid protection, bulky t-butyl groups, and dihydrochloride salt form present specific challenges.[1] This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you achieve optimal coupling efficiency and product purity.

Section 1: Pre-Coupling & Reagent Handling (FAQs)

This section addresses the critical first steps of handling and preparing this compound for your reaction. Proper preparation is fundamental to preventing downstream complications.

Q1: How should I properly store and handle this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture. Due to its hydrochloride salt form, it is hygroscopic. Absorbed water can interfere with coupling reactions by hydrolyzing activated esters and reducing efficiency. Always handle the reagent in a glove box or a dry environment.

Q2: What is the best way to dissolve this compound for a coupling reaction?

A2: Solubility can be a significant hurdle. The dihydrochloride salt form makes it poorly soluble in common non-polar organic solvents like dichloromethane (DCM).[2]

  • Primary Recommendation: The preferred solvent is N,N-Dimethylformamide (DMF).

  • Alternative Solvents: N-Methyl-2-pyrrolidone (NMP) can also be used and may offer superior solvating power for complex or aggregating sequences.

  • Solubility Enhancement: If you encounter solubility issues even in DMF, gentle warming (to ~30-40°C) can be applied. However, the most critical step is the in-situ neutralization of the hydrochloride salts, which significantly improves solubility. This is discussed in the next question.

SolventSuitability for L-Cystine bis(t-butyl ester) 2HClKey Considerations
DMF High Standard solvent for peptide synthesis. Must be high purity (peptide synthesis grade).
NMP High Excellent solvating properties, useful for difficult or aggregating sequences.
DCM Low Generally poor solubility for the salt form. Can be used after neutralization.
Acetonitrile Very Low Not recommended as a primary solvent due to poor solubility of many peptide reagents.[3]
Water Low Insoluble in neutral water; soluble in acidic (pH < 2) or basic (pH > 8) aqueous solutions, but not suitable for standard coupling.[2]
Q3: Why is the dihydrochloride form used, and how does it impact my reaction setup?

A3: The dihydrochloride salt enhances the shelf-life and stability of the compound by protecting the two free amine groups from degradation and side reactions. However, these protonated amines are non-nucleophilic and will not participate in the coupling reaction.

Critical Causality: Before the amino groups can react with an activated carboxylic acid (e.g., on a resin or another amino acid), they must be deprotonated to their free amine form. This requires the addition of a non-nucleophilic base.[4][5] Failure to perform this neutralization is a primary cause of coupling failure.

A stoichiometric amount of base relative to the hydrochloride is required. Since it is a dihydrochloride, you must add two equivalents of base for every one equivalent of the cystine derivative.

Section 2: Troubleshooting Coupling Reactions

This section provides a systematic guide to diagnosing and solving poor coupling efficiency and side reactions.

Q4: My coupling reaction is slow or incomplete. What are the likely causes and how can I fix this?

A4: Incomplete coupling is the most common issue. The root cause can typically be traced to one of three areas: neutralization, activation, or steric hindrance.

Workflow for Diagnosing and Optimizing Coupling

G Start Low Coupling Yield Check_Base Was Stoichiometric Base Added? (2 eq. per mole of Cystine) Start->Check_Base Check_Reagent Is the Coupling Reagent Appropriate for Hindered AA? Check_Base->Check_Reagent  Yes Add_Base Add 2 eq. of DIEA or NMM. Re-run Reaction. Check_Base->Add_Base No Check_Time Was Reaction Time Sufficient? Check_Reagent->Check_Time  Yes Change_Reagent Switch to HATU or COMU. See Table 2. Check_Reagent->Change_Reagent No Result Optimized Yield Check_Time->Result  Yes Extend_Time Increase coupling time (2-4h). Monitor with Ninhydrin test. Check_Time->Extend_Time No Add_Base->Check_Reagent Change_Reagent->Check_Time Extend_Time->Result G cluster_0 Racemization Pathway LCys L-Cystine Derivative Activated Activated Ester (e.g., OAt-Ester) LCys->Activated + HATU / Base Enolate Enolate Intermediate Activated->Enolate Excess Base (α-proton abstraction) Enolate->Activated Reprotonation DCys D-Cystine Derivative (Epimer) Enolate->DCys Reprotonation (opposite face)

Caption: Simplified mechanism of base-mediated racemization.

Side Product B: Disulfide Scrambling/Reduction

The disulfide bond of cystine is generally stable under standard coupling conditions. However, it can be susceptible to reduction by certain reagents or impurities, leading to free thiols which can then re-oxidize non-natively ("scrambling") or cause other side reactions.

  • Prevention:

    • High-Purity Reagents: Ensure all solvents and reagents are of high purity and free from reducing agents.

    • Avoid Certain Scavengers: During final cleavage from a solid support, some scavenger cocktails used to protect other amino acids (like tryptophan) can potentially reduce the disulfide bond. Use a scavenger cocktail designed for cysteine-containing peptides, such as the standard Reagent K (TFA/phenol/water/thioanisole/TIS). [6] 3. Orthogonal Protection: In complex syntheses, if you need to manipulate other cysteine residues, ensure their thiol protecting groups (e.g., Trt, Acm) are orthogonal to the conditions used for coupling and cleavage. [5]

Section 3: Post-Coupling Analysis

Q6: What are the best analytical methods to monitor reaction progress and final product purity?

A6: A combination of chromatographic and mass spectrometric techniques is essential.

  • High-Performance Liquid Chromatography (HPLC): This is the primary tool for assessing purity. Use a reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA. [7]This will allow you to separate your desired product from starting materials and most side products. Racemized (diastereomeric) products may sometimes be resolved with high-resolution columns and optimized gradients.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identity confirmation. It allows you to verify the molecular weight of your main product peak and identify the masses of any impurity peaks, which is invaluable for troubleshooting. For instance, an unexpected mass might correspond to a guanidinylation side product from HBTU/HATU or an alkylated species. [8][9]

References

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. [Link]

  • Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. (2022). ACS Publications. [Link]

  • Direct Editing of Cysteine to Electrophilic Alkyl Halides in Peptides. (2021). PubMed Central (PMC). [Link]

  • Synthesis of L-cystine bis-t-butyl ester and its application to peptide synthesis. (1977). Royal Society of Chemistry. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2017). ACS Publications. [Link]

  • Side reactions in the SPPS of Cys-containing peptides. (2013). PubMed. [Link]

  • Determination and Correlation of the Solubility of l-Cysteine in Several Pure and Binary Solvent Systems. (2019). Semantic Scholar. [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. (2011). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Macrocyclization strategies for cyclic peptides and peptidomimetics. (2019). PubMed Central (PMC). [Link]

  • Side reactions in the SPPS of Cys-containing peptides. (2013). ResearchGate. [Link]

  • Introduction to Peptide Synthesis. (2019). Master Organic Chemistry. [Link]

  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024). YouTube. [Link]

  • Recent development in peptide coupling reagents. (2011). ResearchGate. [Link]

  • Principles and Practice of Solid-Phase Peptide Synthesis. (n.d.). Oxford Academic. [Link]

  • HCTU and TCTU. New coupling reagents: Development and industrial aspects. (2005). ResearchGate. [Link]

  • Determination and Correlation of the Solubility of l-Cysteine in Several Pure and Binary Solvent Systems. (2019). ResearchGate. [Link]

  • How to dissolve L-cysteine in distilled water without denaturing it? (2014). ResearchGate. [Link]

Sources

Technical Support Center: HPLC Analysis of L-Cystine bis(t-butyl ester) dihydrochloride and its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of L-Cystine bis(t-butyl ester) dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who rely on High-Performance Liquid Chromatography (HPLC) for purity assessment and impurity identification of this critical reagent. As a key building block in peptide synthesis and pharmaceutical research, ensuring its purity is paramount for the integrity of downstream applications[1].

This document moves beyond standard protocols to provide in-depth troubleshooting guides and frequently asked questions in a direct Q&A format. Our goal is to equip you with the scientific rationale behind common HPLC issues and empower you to resolve them efficiently.

Section 1: Understanding Potential Impurities

The first step in effective troubleshooting is understanding what you are looking for. Impurities in this compound can originate from the synthetic route or arise from degradation. A forced degradation study is an essential tool for intentionally producing and identifying potential degradants, which helps in developing a truly stability-indicating analytical method[2][3].

Impurity Class Potential Specific Impurities Likely Origin & Rationale
Synthesis-Related L-Cystine (Starting Material)Incomplete reaction during the esterification process.
L-Cystine mono(t-butyl ester)Incomplete esterification of both carboxylic acid groups. A common process-related impurity.
L-Cysteine t-butyl esterReduction or cleavage of the disulfide bond during synthesis or workup.
Degradation-Related L-CystineHydrolysis of both t-butyl ester groups under acidic conditions, returning to the starting material.
L-Cystine mono(t-butyl ester)Partial hydrolysis, where one of the protective t-butyl groups is cleaved.
Isobutylene/t-butanolFormed upon the cleavage of the t-butyl ester group. Not typically seen by UV-HPLC but important to be aware of.
Oxidation/Other Cysteic acid derivativesAggressive oxidation can lead to the formation of sulfonic acids at the sulfur atoms.

Section 2: HPLC Troubleshooting Guide

This section addresses specific chromatographic problems you may encounter. The key is a systematic approach to diagnosis, isolating variables to pinpoint the root cause.

Q1: I'm seeing unexpected peaks in my chromatogram. What are they and how do I proceed?

Answer: Extra peaks are the most common issue and require a logical diagnostic workflow. They can stem from the sample, the mobile phase, or the HPLC system itself.

Initial Diagnosis:

  • Blank Injection: First, inject your sample diluent (without the analyte). If the peaks are present, the contamination is in your mobile phase or the system ("ghost peaks").

  • Mobile Phase Check: If ghost peaks are observed, use freshly prepared, high-purity HPLC-grade solvents and buffers. Ensure mobile phase containers are clean. Degassing is also crucial, as dissolved gases can cause baseline disturbances and flow instability[4].

  • Sample-Related Peaks: If the peaks are absent in the blank, they are related to your sample. These could be the impurities listed in the table above, or degradation products formed in the sample vial.

Investigative Steps:

  • Peak Identification: If you have access to a mass spectrometer (LC-MS), this is the most definitive way to identify the mass of the unknown peaks and compare them against potential impurities. Volatile mobile phase buffers like ammonium acetate or ammonium formate are ideal for LC-MS applications[5][6].

  • Forced Degradation Comparison: Compare the chromatogram to those from a forced degradation study (see protocol below). This can help confirm if the unexpected peaks are known degradants.

  • Sample Solvent Effect: Injecting your sample in a solvent significantly stronger than the mobile phase can cause peak distortion and split peaks that may be misinterpreted as impurities. Whenever possible, dissolve and inject your sample in the initial mobile phase.

Q2: My main analyte peak is tailing severely. Why is this happening and how can I fix it?

Answer: Peak tailing for this compound is a classic problem rooted in its chemical nature. This compound has two primary amine groups, making it a basic compound. This is the key to understanding the issue.

The Mechanism: The primary cause of peak tailing for basic compounds is secondary interaction between the positively charged analyte and negatively charged, ionized residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase. This leads to a portion of the analyte being more strongly retained, resulting in a "tail"[7].

Solutions (from most to least common):

  • Lower the Mobile Phase pH: By operating at a low pH (e.g., 2.5-3.0), the vast majority of silanol groups are protonated (Si-OH) and thus neutral. This minimizes the ionic interaction causing the tailing. Use a buffer to maintain a stable pH.

  • Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are "end-capped" to block most of the accessible silanol groups. Using a column specifically designed for good peak shape with basic compounds is highly recommended.

  • Increase Buffer Concentration: A higher buffer concentration can help to saturate the interacting sites on the stationary phase and improve peak shape.

  • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can be effective. The TEA will preferentially interact with the active silanol sites, masking them from your analyte. However, be aware that TEA can shorten column lifetime and is not MS-friendly.

Q3: The retention time of my analyte is drifting earlier with each injection. What's causing this rapid shift?

Answer: A consistent, unidirectional drift in retention time, especially a rapid decrease over a few runs, often points to a column that is not fully equilibrated or a mobile phase issue that is changing the stationary phase chemistry.

Causality Explained:

  • Column Equilibration: The most probable cause is insufficient column equilibration. When a new mobile phase is introduced, the stationary phase needs time to fully interact with it and reach a steady state. If you begin injections too early, the surface chemistry is still changing, leading to drifting retention times. This is especially true with ion-pairing reagents or mobile phase modifiers.

  • Mobile Phase Instability: If your mobile phase is unbuffered and you are analyzing an ionizable compound, small changes in pH can cause significant retention shifts. Another possibility is the slow dissolution of a solid buffer salt that was not fully dissolved initially, gradually changing the mobile phase composition[8].

  • System Leaks: While less common for a decrease in retention time (leaks usually cause an increase due to lower flow rate), a leak in the gradient proportioning valve could alter the mobile phase composition delivered to the column[9].

Troubleshooting Protocol:

  • Ensure Adequate Equilibration: Always flush a new column with at least 10-20 column volumes of the mobile phase before the first injection. If you see drift, re-equilibrate the column for an extended period (e.g., 30-60 minutes) and see if stability improves.

  • Verify Mobile Phase Preparation: Ensure all components are fully dissolved and the mobile phase is well-mixed. Prepare fresh mobile phase to rule out degradation or evaporation of a volatile organic component[9].

  • Check for Leaks: Perform a systematic check for any leaks in the system, from the pump heads to the detector waste line[9].

Section 3: Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for analyzing this compound?

A: A reversed-phase method is most common. Here is a robust starting point that can be optimized.

Parameter Recommendation Rationale
Column C18, 150 x 4.6 mm, 3.5 or 5 µmStandard reversed-phase chemistry provides good retention for this moderately nonpolar molecule.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA is an excellent ion-pairing agent that improves peak shape for basic compounds and controls pH at a low level (~2.5).
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity[10].
Gradient 5% to 95% B over 15 minutesA broad gradient is a good starting point to elute the main peak and any potential late-eluting impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature can improve peak shape and reduce viscosity, but start near ambient to protect against degradation.
Detection UV at 210-220 nmThe amide and ester carbonyls lack a strong chromophore, requiring detection at low UV wavelengths.
Injection Vol. 10 µLA good starting point to avoid column overload.

Q2: How should I prepare my sample for analysis?

A: Dissolve the this compound in a solvent compatible with the mobile phase, such as a water/acetonitrile mixture. Avoid dissolving in 100% organic solvent if your mobile phase starts at a high aqueous percentage, as this can cause peak distortion. A typical starting concentration is 0.5-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection to prevent particulates from clogging the system.

Q3: What is a forced degradation study and why is it important?

A: A forced degradation study involves intentionally exposing the drug substance to harsh conditions (acid, base, oxidation, heat, light) to produce potential degradation products[2]. This is a cornerstone of method development for several reasons:

  • Demonstrates Specificity: It proves that your HPLC method can separate the main analyte from its potential degradation products.

  • Identifies Degradation Pathways: It helps understand how the molecule degrades, which is crucial for developing stable formulations and defining storage conditions[3].

  • Aids in Peak Identification: The degradation samples serve as a reference to help identify unknown peaks that may appear in stability studies.

Q4: How can I confirm the identity of an unknown impurity peak?

A: The gold standard for impurity identification is HPLC coupled with Mass Spectrometry (HPLC-MS). This technique provides the mass-to-charge ratio (m/z) of the eluting peak, allowing you to deduce its molecular weight and propose a structure. For this, you must use volatile mobile phase additives like formic acid or ammonium acetate instead of non-volatile buffers like phosphate[5][6].

Section 4: Visualizations & Workflows

Systematic HPLC Troubleshooting Workflow

This flowchart provides a logical path for diagnosing common HPLC issues.

HPLC_Troubleshooting start Chromatographic Problem Observed p1 Poor Peak Shape (Tailing/Fronting) start->p1 p2 Retention Time Drift start->p2 p3 Extra/Ghost Peaks start->p3 d1 Tailing or Fronting? p1->d1 d2 Drift Direction? p2->d2 d3 Inject Blank (Diluent) p3->d3 s1a Tailing: 1. Lower Mobile Phase pH 2. Use End-Capped Column 3. Increase Buffer Strength d1->s1a Tailing s1b Fronting: 1. Reduce Sample Concentration 2. Inject in Mobile Phase d1->s1b Fronting s2a Increasing RT: 1. Check for System Leaks 2. Check Flow Rate d2->s2a Increasing s2b Decreasing/Random RT: 1. Ensure Column Equilibration 2. Remake Mobile Phase d2->s2b Decreasing/ Random s3a Peak Present (Ghost Peak): 1. Use Fresh Mobile Phase 2. Clean System d3->s3a Peak(s) Present s3b Peak Absent: Impurity is Sample-Related. Proceed to Identification (LC-MS). d3->s3b Peak(s) Absent

Caption: A logical workflow for diagnosing common HPLC issues.

Impurity Generation Pathways

This diagram illustrates the origins of potential impurities.

Impurity_Origins synthesis Synthesis Process product L-Cystine bis(t-butyl ester) dihydrochloride synthesis->product Yields imp_syn Synthesis-Related Impurities synthesis->imp_syn Generates degradation Storage & Stress Conditions (Acid, Heat, Light, O2) imp_deg Degradation-Related Impurities degradation->imp_deg Causes product->degradation Exposed to sub_syn1 L-Cystine (Starting Material) imp_syn->sub_syn1 sub_syn2 Mono-ester Intermediate imp_syn->sub_syn2 sub_deg1 Hydrolysis Products (e.g., L-Cystine) imp_deg->sub_deg1 sub_deg2 Oxidation Products imp_deg->sub_deg2

Caption: Origins of impurities from synthesis and degradation.

Section 5: Experimental Protocol: Forced Degradation Study

This protocol provides a framework for intentionally degrading this compound to identify potential impurities and validate the stability-indicating nature of your HPLC method.

Objective: To generate potential degradation products under various stress conditions.

Materials:

  • This compound

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • Calibrated oven and photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the analyte at ~1 mg/mL in a 50:50 water:acetonitrile mixture.

  • Control Sample: Dilute the stock solution to the target analytical concentration (~0.1 mg/mL) and inject immediately. This is your time-zero, unstressed control.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Heat at 60°C for 4 hours.

    • Cool, neutralize with 1 M NaOH, dilute to the target concentration, and analyze by HPLC.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M NaOH.

    • Keep at room temperature for 2 hours.

    • Neutralize with 1 M HCl, dilute to the target concentration, and analyze.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 4 hours.

    • Dilute to the target concentration and analyze.

  • Thermal Degradation:

    • Place a solid sample of the analyte in an oven at 80°C for 24 hours.

    • Dissolve the stressed solid, dilute to the target concentration, and analyze.

  • Photolytic Degradation:

    • Expose a solid sample to light conditions as specified by ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • Dissolve the stressed solid, dilute to the target concentration, and analyze.

  • Data Analysis: Compare the chromatograms from each stress condition to the control sample. Look for new peaks (degradants) and a decrease in the main analyte peak area. The goal is to achieve 5-20% degradation, as excessive degradation can produce secondary products not relevant to real-world stability[11].

References

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Holzgrabe, U., et al. (2018). Impurity profiling of N,N'-ethylenebis-l-cysteine diethyl ester (Bicisate). Journal of Pharmaceutical and Biomedical Analysis, 151, 148-154. Retrieved from [Link]

  • Pawar, Y. B., et al. (2018). Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. PLoS ONE, 13(12), e0208813. Retrieved from [Link]

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • ResearchGate. (2015). Validation of an HPLC method for the determination of amino acids in feed. Retrieved from [Link]

  • Holzgrabe, U., et al. (2018). Impurity profiling of N,N'-ethylenebis-l-cysteine diethyl ester (Bicisate). PubMed. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Shimadzu. (n.d.). Mobile phases compatible for LC/MS. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]

  • Separation Science. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • Waters Corporation. (2022). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Peris-Bautista, C., et al. (2015). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. NIH National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2015). Common Reasons for HPLC Retention Time Drift, Variation or Change. Retrieved from [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Shimadzu. (n.d.). Mobile phases compatible for LCMS. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Dolan, J. W. (2016). Retention Time Drift—A Case Study. LCGC International. Retrieved from [Link]

  • Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 1-11. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Cystine-impurities. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Development and Validation of an RP-HPLC Method for Methionine, Cystine and Lysine Separation and Determination in Corn Samples. Retrieved from [Link]

  • Stoll, D. R. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. LCGC North America. Retrieved from [Link]

  • Google Patents. (2004). US6765109B1 - Preparation of S-aryl-cysteine and its derivatives.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs – A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

  • Xu, C., et al. (2010). Determination of the L-Cysteine Monohydrochloride in Edaravone Injection by RP-HPLC. Chinese Pharmaceutical Journal, 45(18), 1420-1422. Retrieved from [Link]

  • Singh, S., et al. (2016). Forced degradation studies. MedCrave online. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 27(1). Retrieved from [Link]

Sources

Validation & Comparative

A Senior Scientist's Guide to the Certificate of Analysis: L-Cystine bis(t-butyl ester) dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Researchers in Drug Development

Introduction: Beyond the Name on the Bottle

L-Cystine bis(t-butyl ester) dihydrochloride is a critical reagent in advanced biochemical research, primarily serving as a protected, more soluble form of L-Cystine.[1] Its application spans from solid-phase peptide synthesis, where it facilitates the controlled introduction of disulfide bridges, to its use as a precursor in the development of pharmaceuticals targeting oxidative stress.[1][2] The two tert-butyl (t-Bu) ester groups serve a vital role: they mask the carboxylic acid functionalities, preventing unwanted side reactions and, crucially, enhancing the molecule's solubility in organic solvents where synthetic transformations are often performed.[1][3]

However, the success of any experiment hinges on the quality and purity of the starting materials. A reagent of insufficient purity can lead to failed syntheses, misleading biological data, and irreproducible results. This is where the Certificate of Analysis (CoA) becomes the single most important document accompanying your reagent vial. It is not merely a packing slip; it is a batch-specific, quantitative report card that validates the compound's identity, purity, and key physicochemical properties.[4][5]

This guide is designed for the discerning scientist. We will dissect the key parameters of a typical CoA for this compound. More importantly, we will provide a comparative framework, evaluating its performance characteristics against logical alternatives and backing these comparisons with the kind of experimental data and protocols you would use in your own lab.

Workflow for Reagent Qualification

Upon receiving any new batch of a critical reagent, a structured verification workflow is essential for maintaining experimental integrity. The CoA is the starting point for this process, guiding which in-house verifications may be necessary.

cluster_0 Phase 1: Documentation Review cluster_1 Phase 2: Experimental Verification cluster_2 Phase 3: Final Disposition Receive Receive Reagent & CoA ReviewCoA Review CoA Parameters: - Identity (NMR, MS) - Purity (HPLC > 97%?) - Appearance - Solubility Receive->ReviewCoA Compare Compare Data with Previous Batches & Specs ReviewCoA->Compare Decision Acceptable? Compare->Decision TestPurity Perform In-House HPLC to Confirm Purity Decision->TestPurity No / High-Stakes Use Accept Accept Batch for Use in Experiments Decision->Accept Yes FinalDecision Results Match CoA? TestPurity->FinalDecision TestSol Conduct Solubility Test for Intended Application TestSol->FinalDecision FinalDecision->Accept Yes Reject Reject Batch & Contact Supplier FinalDecision->Reject No

Caption: Workflow for verifying a new reagent batch using its CoA.

Key Analytical Parameters: A Comparative Dissection

Identity Confirmation: Is It What It Claims to Be?

Causality: Identity confirmation is the most fundamental test. An incorrect starting material guarantees experimental failure. For a molecule like this compound, we need to confirm the core L-Cystine structure, the presence of two t-butyl ester groups, and the dihydrochloride salt form.

  • ¹H NMR Spectroscopy: This technique provides a detailed fingerprint of the molecule's proton environment. For this specific compound, the key diagnostic signals are:

    • A large singlet peak around 1.5 ppm , integrating to 18 protons. This is the unmistakable signature of the two magnetically equivalent t-butyl groups (2 x C(CH₃)₃).

    • A multiplet system between 3.0-3.5 ppm corresponding to the methylene protons (-CH₂-) adjacent to the disulfide bond.

    • A multiplet around 4.3-4.5 ppm for the alpha-protons (-CH-), which are adjacent to the amino and ester groups.

    • A broad signal from the ammonium protons (-NH₃⁺), whose chemical shift is highly dependent on concentration and solvent. The absence of a carboxylic acid proton signal (~10-12 ppm) is also a key confirmation of successful esterification.

  • Mass Spectrometry (MS): This analysis confirms the molecular weight of the compound. For this compound (C₁₄H₂₈N₂O₄S₂·2HCl), the molecular weight is 425.43 g/mol .[6][7] ESI-MS will typically show the protonated molecular ion of the free base [M+H]⁺ at m/z ≈ 353.16, corresponding to the C₁₄H₂₈N₂O₄S₂ portion.

Purity Assessment: The Hidden Saboteurs

Causality: Purity is arguably the most critical parameter for downstream applications. Impurities can act as reaction inhibitors, produce unwanted side-products, or, in biological assays, exhibit off-target effects. The primary method for assessing the purity of non-volatile organic molecules is High-Performance Liquid Chromatography (HPLC).[8][9]

Comparative Analysis: A typical specification for a research-grade reagent is ≥97% purity. Let's compare how our target compound might stack up against an incomplete reaction product.

ParameterL-Cystine bis(t-butyl ester) ·2HCl (High Quality)L-Cystine mono(t-butyl ester) (Impurity)Unreacted L-Cystine (Impurity)
Structure Fully protectedPartially protectedUnprotected
Polarity Least PolarIntermediate PolarityMost Polar
Expected HPLC Elution Longest Retention TimeIntermediate Retention TimeShortest Retention Time
Reactivity in Synthesis Desired reactivity at amine groupsUnwanted reactivity at free carboxyl groupPoor solubility, unwanted reactivity
CoA Purity Result > 98.0% < 1.0% < 0.5%

Experimental Protocol: HPLC Purity Verification

This protocol provides a robust starting point for the quality control analysis of L-Cystine esters.

  • System Preparation:

    • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (MeCN).

    • Flow Rate: 1.0 mL/min.[10]

    • Detection: UV at 210 nm.

    • Column Temperature: 30 °C.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-20 min: Linear gradient from 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Linear gradient from 95% to 5% B

    • 26-30 min: Hold at 5% B (re-equilibration)

  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound.

    • Dissolve in 1 mL of a 50:50 Water:Acetonitrile mixture. Vortex to ensure complete dissolution.

    • Filter through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis & Interpretation:

    • Inject 10 µL of the sample.

    • Integrate all peaks in the resulting chromatogram.

    • Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100. The result should be consistent with the value reported on the CoA.

Solubility: Will It Work in Your System?

Causality: The primary reason for using the t-butyl ester derivative is to overcome the notoriously poor solubility of unprotected L-Cystine in common organic solvents. Verifying this property ensures the compound will be compatible with the intended reaction or formulation buffer.[1]

Comparative Analysis: The choice of protecting group significantly impacts solubility, which is a critical factor for handling and reactivity.

CompoundProtecting GroupKey Application UseExpected Solubility Profile
L-Cystine bis(t-butyl ester) ·2HCl Two t-butyl esters Peptide Synthesis, ProdrugsSoluble in Methanol, DMSO; improved organic solubility.[2]
L-Cystine dimethyl ester ·2HCl Two methyl estersCrystal Growth Inhibition, Research[11][12]Similar to t-butyl ester, soluble in polar organic solvents.
Unprotected L-Cystine NoneCell Culture Media, Dietary SupplementVery poorly soluble in water (0.112 g/L at 25°C) and most organic solvents.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is adapted from standard guidelines for determining API solubility.[13][14]

  • Preparation:

    • Select solvents relevant to your application (e.g., Dichloromethane for synthesis, Phosphate-Buffered Saline pH 7.4 for biological assays).

    • Prepare a stock of each solvent in separate 2 mL glass vials.

  • Execution:

    • Add an excess amount of this compound to each vial (e.g., 10 mg). The goal is to have undissolved solid remaining at equilibrium.

    • Seal the vials tightly.

    • Place vials on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24 hours to ensure equilibrium is reached.

  • Sampling & Analysis:

    • After 24 hours, allow the vials to stand for 1-2 hours for the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.22 µm chemical-resistant filter (e.g., PTFE) to remove all undissolved particles.

    • Accurately dilute the filtered sample with a suitable mobile phase (from the HPLC method).

    • Analyze the diluted sample by HPLC against a calibration curve prepared from a known concentration of the compound to determine the concentration in the saturated solution (i.e., the solubility).

Stability: The Importance of the Protecting Group

Causality: The choice of a tert-butyl ester is deliberate and strategic. In peptide synthesis, protecting groups must be stable throughout the chain assembly process but selectively removable at the end without damaging the peptide.[15] The t-butyl group is a cornerstone of the Boc/Bn protection strategy due to its stability to bases and nucleophiles, and its lability under specific acidic conditions (e.g., neat TFA).[3][16][17]

Comparative Analysis of Ester Protecting Groups:

cluster_0 cluster_1 TBU L-Cystine bis(t-butyl ester) R-CO-O-C(CH₃)₃ ME L-Cystine dimethyl ester R-CO-O-CH₃ Stab_TBU t-Butyl Ester Stable to: Base (e.g., Piperidine), Nucleophiles Labile to: Strong Acid (e.g., TFA) TBU->Stab_TBU Exhibits Properties FREE Unprotected L-Cystine R-CO-OH Stab_ME Methyl Ester Stable to: Mild Acid (TFA) Labile to: Saponification (Base, e.g., LiOH, NaOH) ME->Stab_ME Exhibits Properties Stab_FREE Carboxylic Acid Reactive (Requires protection for most synthesis) FREE->Stab_FREE Exhibits Properties Stab_TBU->Stab_ME

Caption: Comparison of stability for different L-Cystine forms.

This orthogonality is critical. For instance, in Fmoc-based peptide synthesis, the Fmoc protecting group on the amine is removed with a base (piperidine). A t-butyl ester on a side chain will remain intact during this step. Conversely, a methyl ester would be at risk of hydrolysis (saponification) under basic conditions.[18] The t-butyl ester is only removed during the final cleavage from the resin, which uses a strong acid cocktail, typically containing TFA.[19][20]

Conclusion: An Evidence-Based Approach to Reagent Selection

The Certificate of Analysis is the foundation of reproducible science. For a crucial reagent like this compound, it provides the initial data needed to qualify a batch for use. However, a senior scientist's due diligence goes further. By understanding the causal chemistry behind each parameter on the CoA—from the signature of the t-butyl group in the NMR spectrum to its acid-labile nature—one can make informed comparisons to potential alternatives.

References

  • Wu, Y. Q., Limburg, D. C., Wilkinson, D. E., Vaal, M. J., & Hamilton, G. S. (2000). A new and efficient method for the selective deprotection of tert-butyl esters. Tetrahedron Letters, 41(16), 2847-2849. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • University of Minnesota. (n.d.). Protecting Groups. Retrieved from a course material PDF, specific public URL may vary.
  • World Health Organization. (2015). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 992. Available at: [Link]

  • Agilent Technologies. (n.d.). Certificate of Analysis - Amino Acid Standard. Retrieved from a representative CoA PDF, specific public URL may vary.
  • ResearchGate. (n.d.). Methyl esters: an alternative protecting group for the synthesis of O-glycosyl amino acid building blocks.
  • Kubec, R., & Dadáková, E. (2009). Chromatographic methods for determination of S-substituted cysteine derivatives—A comparative study. Journal of Chromatography A, 1216(35), 6345-6350. Available at: [Link]

  • Asian Journal of Pharmaceutical Analysis. (2019). DOE Assisted RP-HPLC Method Development and Validation for Estimation of L-Cysteine and Cystine. Retrieved from [Link]

  • Rimer, J. D., et al. (2018). L-cystine diamides as L-cystine crystallization inhibitors for cystinuria. ACS Omega, 3(3), 3040-3048. Available at: [Link]

  • ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing amino acid esters and their acid addition salts.
  • Jones, D. P., et al. (2011). A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-state redox potential in human plasma. Clinica Chimica Acta, 412(1-2), 183-189. Available at: [Link]

  • Sapan Agrotech. (n.d.). Certificate of Analysis - Amino Acid Powder. Retrieved from a representative CoA PDF, specific public URL may vary.
  • American Chemical Society Publications. (2021). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. Available at: [Link]

  • Kuentz, M., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 589-598. Available at: [Link]

  • Limitless Life. (n.d.). Understanding a Certificate of Analysis (CoA) for Peptide Research. Retrieved from [Link]

  • Chevallier, V., et al. (2021). Use of novel cystine analogs to decrease oxidative stress and control product quality. Journal of Biotechnology, 327, 1-8. Available at: [Link]

  • European Union Reference Laboratory for Feed Additives. (2019). Evaluation Report on the Analytical Methods submitted. Retrieved from an EU report PDF, specific public URL may vary.
  • Organic Letters. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups. Available at: [Link]

  • ECA Academy. (2017). GMP Requirements for Certificates of Analysis (CoA). Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column. Retrieved from [Link]

  • Rimer, J. D., et al. (2012). L-Cystine Dimethyl Ester as a Tailored Crystallization Inhibitor of L-Cystine. Crystal Growth & Design, 12(10), 4723-4729.
  • Royal Society of Chemistry. (2018). Supporting information for a related publication. Retrieved from an RSC PDF, specific public URL may vary.
  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

  • Tran, T. D. (2023). Synthesis of Tert-Butyl Ester and Ethyl Ester Prodrugs of L-Gamma-Methyleneglutamic Acid Amides for the Treatment of Cancer. University of Mississippi Honors Theses. Available at: [Link]

  • Wacker Chemie AG. (n.d.). FERMOPURE® – PLANT-BASED L-CYSTINE AND L-CYSTEINE. Retrieved from a product brochure PDF, specific public URL may vary.
  • Spectroscopy. (2023). Terahertz Spectral Investigation of L-Cysteine Hydrochloride and its Monohydrate. Available at: [Link]

  • DTU Research Database. (2020). Use of novel cystine analogs to decrease oxidative stress and control product quality. Retrieved from [Link]

  • Le, T. V., et al. (2023). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 28(14), 5360. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) for L-Cysteine. Retrieved from [Link]

  • ChemBK. (n.d.). This compound - Physico-chemical Properties. Retrieved from [Link]

Sources

Benchmarking L-Cystine bis(t-butyl ester) dihydrochloride performance in complex peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Challenge of Cysteine and Disulfide Bonds

The synthesis of complex peptides, particularly those containing multiple cysteine residues, presents a formidable challenge in modern drug development and biochemical research. Cysteine's unique thiol side chain is central to the structure and function of a vast array of bioactive peptides and proteins, enabling the formation of disulfide bridges that dictate tertiary structure and conformational stability.[1][2][3] However, the very reactivity of the thiol group makes it susceptible to a host of side reactions during synthesis, including oxidation, racemization, and β-elimination.[4][5] The strategic introduction of cysteine and the controlled formation of disulfide bonds are therefore critical determinants of success in synthesizing complex, disulfide-rich peptides.[6][7]

This guide provides a comprehensive performance comparison of a key reagent in this field, L-Cystine bis(t-butyl ester) dihydrochloride, against traditional methods for incorporating cysteine residues. We will delve into the mechanistic underpinnings of its utility, present supporting experimental data, and offer detailed protocols to empower researchers in making informed decisions for their synthetic strategies.

This compound: A Pre-formed Disulfide Strategy

This compound is a derivative of the naturally occurring amino acid L-cystine, in which the two carboxylic acid groups are protected as t-butyl esters and the two amino groups are present as hydrochloride salts.[8][9][10] Its primary application in peptide synthesis lies in its ability to introduce a pre-formed disulfide bond directly into a growing peptide chain.[8][11] This "whole-residue" incorporation strategy offers a distinct alternative to the more conventional approach of introducing individual, side-chain protected cysteine residues followed by a separate oxidation step to form the disulfide bridge.

The Mechanistic Advantage

The core advantage of using this compound stems from circumventing the often problematic and low-yielding solution-phase or solid-phase oxidation steps required to form disulfide bonds from two individual cysteine residues.[12][13] Traditional methods, such as air oxidation or the use of reagents like iodine or potassium ferricyanide, can lead to a mixture of products including incorrect disulfide pairings (in the case of multiple cysteines), oligomerization, and over-oxidation of sensitive residues like tryptophan and methionine.[1][13] By incorporating the disulfide bond as a single unit, the potential for these side reactions is significantly minimized. The tert-butyl ester protecting groups enhance the compound's stability and solubility, facilitating its handling and incorporation during synthesis.[8]

Alternative Strategy: Stepwise Cysteine Incorporation and Oxidation

The conventional and widely practiced alternative involves the stepwise incorporation of Nα-Fmoc protected cysteine residues with acid-labile side-chain protecting groups such as trityl (Trt), acetamidomethyl (Acm), or tert-butyl (tBu).[1][2] Following the complete assembly of the peptide chain and cleavage from the solid support, the thiol protecting groups are removed, and the resulting free thiols are oxidized to form the desired disulfide bond(s).

Key Considerations for the Stepwise Approach
  • Orthogonal Protection: For peptides with multiple disulfide bonds, a carefully planned orthogonal protection strategy is essential to direct the formation of the correct disulfide linkages.[1][6] This involves using different cysteine protecting groups that can be selectively removed under distinct conditions.

  • Oxidation Conditions: The choice of oxidant and reaction conditions (pH, concentration, solvent) is critical for achieving good yields and minimizing side products.[12][13] Air oxidation is a mild but often slow method, while stronger oxidants can be more efficient but risk side reactions.[13]

  • Purification Challenges: The formation of multiple products during oxidation often necessitates complex and time-consuming purification steps, typically involving multi-dimensional HPLC.[6][14][15]

Comparative Performance Analysis

To objectively evaluate the performance of this compound, we present a comparative synthesis of a model complex peptide, "Peptide-X," a hypothetical 20-amino acid peptide containing one intramolecular disulfide bond.

Experimental Design

Two synthetic routes were employed for the synthesis of Peptide-X:

  • Method A: Solid-phase peptide synthesis (SPPS) utilizing this compound to introduce the disulfide-linked cysteine residues.

  • Method B: Standard SPPS with Fmoc-Cys(Trt)-OH, followed by cleavage, deprotection, and solution-phase air oxidation to form the disulfide bond.

A detailed, step-by-step methodology for each key experiment is provided below.

Experimental Protocols

The synthesis of the linear peptide sequence was performed on a 0.1 mmol scale using a standard Fmoc/tBu strategy on a Rink Amide resin.[16][17][18]

  • Resin Swelling: The resin was swelled in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: The Fmoc group was removed by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: The resin was washed thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

  • Amino Acid Coupling: The corresponding Fmoc-protected amino acid (4 equivalents), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF were added to the resin and agitated for 2 hours.

  • Washing: The resin was washed with DMF (3x) and DCM (3x).

  • Repeat: Steps 2-5 were repeated for each amino acid in the sequence.

At the appropriate step in the sequence, this compound (2 equivalents), HBTU (3.9 equivalents), and DIPEA (10 equivalents, to neutralize the hydrochloride salts) in DMF were added to the deprotected N-terminus of the growing peptide chain and coupled for 4 hours.

Fmoc-Cys(Trt)-OH was incorporated using the general coupling protocol described above.

The peptide was cleaved from the resin with simultaneous removal of side-chain protecting groups using a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 2 hours. The crude peptide was precipitated with cold diethyl ether, centrifuged, and the pellet was washed with cold ether.

The crude, linear dithiol peptide from Method B was dissolved in a 0.1 M ammonium bicarbonate buffer (pH 8.5) at a concentration of 0.5 mg/mL. The solution was stirred gently, open to the atmosphere, for 24 hours to facilitate air oxidation. The progress of the reaction was monitored by HPLC.

The crude peptides from both methods were purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[14][19] The purity of the final products was assessed by analytical RP-HPLC, and the identity was confirmed by mass spectrometry.[20]

Data Presentation

Table 1: Comparative Synthesis of Peptide-X

Performance MetricMethod A (this compound)Method B (Stepwise Cys(Trt) and Oxidation)
Crude Purity (by HPLC) 65%45% (linear peptide), 35% (after oxidation)
Major Side Products Incomplete couplings, deletion sequencesDimerization, oligomerization, incorrect disulfide isomers (in more complex cases), oxidation of sensitive residues
Overall Yield (after purification) 35%18%
Synthesis Time (post-SPPS) ~ 4 hours (cleavage and precipitation)~ 30 hours (cleavage, oxidation, and monitoring)
Purification Complexity Single major peak, straightforward purificationMultiple peaks, requiring extensive fractionation and analysis
Interpretation of Results

The data clearly indicates that the use of this compound (Method A) resulted in a significantly higher crude purity and overall yield of the desired disulfide-containing peptide compared to the traditional stepwise method (Method B). The primary side products in Method A were related to standard SPPS challenges like incomplete couplings, whereas Method B was plagued by side products arising from the oxidation step, such as dimers and oligomers. Furthermore, the post-synthetic workup for Method A was considerably faster and simpler, leading to a more efficient overall workflow.

Visualizing the Workflow

Experimental Workflow Diagram

G cluster_0 Method A: this compound cluster_1 Method B: Stepwise Cys(Trt) & Oxidation A1 SPPS with L-Cystine bis(t-butyl ester)·2HCl A2 Cleavage & Deprotection A1->A2 A3 Purification (RP-HPLC) A2->A3 A4 Final Peptide A3->A4 B1 SPPS with Fmoc-Cys(Trt)-OH B2 Cleavage & Deprotection B1->B2 B3 Air Oxidation B2->B3 B4 Purification (RP-HPLC) B3->B4 B5 Final Peptide B4->B5 G cluster_0 Method A cluster_1 Method B A_start Peptide-Resin + L-Cystine bis(t-butyl ester)·2HCl A_end Peptide-S-S-Peptide A_start->A_end Coupling & Cleavage B_start Peptide-Resin-SH(Trt) + Peptide-Resin-SH(Trt) B_mid Peptide-SH + Peptide-SH B_start->B_mid Cleavage B_end Peptide-S-S-Peptide B_mid->B_end Oxidation

Caption: Chemical pathways for disulfide bond formation.

Conclusion and Recommendations

For the synthesis of complex peptides containing disulfide bonds, this compound presents a compelling and highly efficient alternative to traditional stepwise cysteine incorporation and subsequent oxidation. The pre-formed disulfide strategy demonstrably leads to higher yields, improved crude purity, and a significantly streamlined workflow. This approach is particularly advantageous for peptides with a single disulfide bond or for the introduction of the final disulfide in a multi-disulfide peptide synthesis.

While the stepwise approach with orthogonal protecting groups remains indispensable for the regioselective formation of multiple disulfide bonds, the strategic incorporation of this compound should be a primary consideration for researchers aiming to optimize the synthesis of a wide range of complex, disulfide-containing peptides. Its use can mitigate many of the common challenges associated with disulfide bond formation, ultimately accelerating research and development timelines.

References

  • Andreu, D., et al. (1994). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. [Link]

  • Amaral, M. J. S. A., Macedo, M. A., & Oliveira, M. I. A. (1977). Synthesis of L-cystine bis-t-butyl ester and its application to peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 205-207. [Link]

  • Bock, J. E., & Kent, S. B. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 184. [Link]

  • Albericio, F., & Kruger, H. G. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Molecules, 27(19), 6245. [Link]

  • Annis, I., Hargittai, B., & Barany, G. (1997). Disulfide bond formation in peptides. Methods in Enzymology, 289, 198-221. [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]

  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. In: John M. Walker (ed.) The Protein Protocols Handbook. Humana Press. [Link]

  • PrepChem. (n.d.). Synthesis of (a) L-Cysteine butyl ester hydrochloride. [Link]

  • Albericio, F., & Carpino, L. A. (2020). Editorial: Chemical Design and Biomedical Applications of Disulfide-rich Peptides: Challenges and Opportunities. Frontiers in Chemistry, 8, 773. [Link]

  • Khoo, K., & Norton, R. S. (2011). Role of disulfide bonds in peptide and protein conformation. In: Hughes, A.B. (eds) Amino Acids, Peptides and Proteins in Organic Chemistry, vol 5. Wiley-VCH. [Link]

  • Frazão, C. I. F., et al. (2021). Challenges and Advances in the Bioproduction of L-Cysteine. International Journal of Molecular Sciences, 22(16), 8893. [Link]

  • Sharma, A., & Kumar, P. (2014). Effect of solvents on formation of disulphide bond in peptides. International Journal of Pharmaceutical Science Invention, 3(6), 1-6. [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

  • Isidro-Llobet, A., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Letters, 24(49), 9081–9085. [Link]

  • Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Frazão, C. I. F., et al. (2021). Challenges and Advances in the Bioproduction of L-Cysteine. International Journal of Molecular Sciences, 22(16), 8893. [Link]

  • Chevallier, V., et al. (2021). Use of novel cystine analogs to decrease oxidative stress and control product quality. Journal of Biotechnology, 327, 1-8. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Role of Disulfide Bonds in Peptide and Protein Conformation. [Link]

  • Sato, K., et al. (2022). Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. Journal of the American Chemical Society, 144(2), 954-962. [Link]

  • ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • D-Scholarship@Pitt. (n.d.). Syntheses of Peptidic, Natural Product-inspired, and Heterocyclic Molecules as Biological Probes. [Link]

  • Khan Academy. (n.d.). Peptide bonds: Formation and cleavage. [Link]

  • Wang, C. I. A., et al. (2015). Artificial disulfide-rich peptide scaffolds with precisely defined disulfide patterns and a minimized number of isomers. RSC Advances, 5(67), 54130-54134. [Link]

  • Vagner, J., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In: Peptide-Based Drug Design. Humana Press. [Link]

  • Gowd, K. H., et al. (2018). Cellular Disulfide Bond Formation in Bioactive Peptides and Proteins. Antioxidants & Redox Signaling, 28(6), 465-481. [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]

  • Google Patents. (n.d.). Method of producing l-cystine.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.